KR-39038
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H32ClFN6O |
|---|---|
Poids moléculaire |
475.0 g/mol |
Nom IUPAC |
7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C24H32ClFN6O/c25-19-8-2-1-7-17(19)23-31-21-16-22(20(26)15-18(21)24(33)32-23)30-14-6-13-29-11-4-3-10-28-12-5-9-27/h1-2,7-8,15-16,28-30H,3-6,9-14,27H2,(H,31,32,33) |
Clé InChI |
UEAYNKFJXGVWBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=CC(=C(C=C3C(=O)N2)F)NCCCNCCCCNCCCN)Cl |
Origine du produit |
United States |
Foundational & Exploratory
what is the mechanism of action of KR-39038
An In-depth Technical Guide on the Core Mechanism of Action of KR-39038
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, orally active small molecule inhibitor of G protein-coupled receptor kinase 5 (GRK5). It has demonstrated significant efficacy in preclinical models of heart failure by attenuating cardiac hypertrophy and improving cardiac function. The primary mechanism of action of this compound is the inhibition of GRK5 kinase activity, which plays a crucial role in the signaling cascade leading to pathological cardiac hypertrophy. This document provides a detailed overview of the mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the involved pathways and experimental workflows.
Introduction
Pathological cardiac hypertrophy is a maladaptive response of the heart to various stresses, such as hypertension and myocardial infarction, and is a major risk factor for the development of heart failure. G protein-coupled receptor kinase 5 (GRK5) has emerged as a key regulator of this process, making it a promising therapeutic target. This compound, with the chemical name 7-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-2-(2-chlorophenyl)-6-fluoroquinazolin-4(3H)-one, has been identified as a novel and potent inhibitor of GRK5.[1][2] This guide delineates the molecular mechanism through which this compound exerts its anti-hypertrophic effects.
Core Mechanism of Action: GRK5 Inhibition
The central mechanism of action of this compound is its direct inhibition of the kinase activity of GRK5.[1][2] In pathological cardiac hypertrophy, various hypertrophic stimuli, such as angiotensin II and pressure overload, activate Gq-coupled receptors. This activation leads to the translocation of GRK5 to the nucleus.
Within the nucleus, GRK5 phosphorylates Class II histone deacetylase 5 (HDAC5). This phosphorylation event triggers the export of HDAC5 from the nucleus to the cytoplasm. The nuclear exclusion of HDAC5, a transcriptional repressor, leads to the de-repression of the myocyte enhancer factor-2 (MEF2) transcription factor. Activated MEF2 then promotes the transcription of a suite of fetal genes associated with cardiac hypertrophy, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
This compound, by inhibiting GRK5, prevents the initial phosphorylation of HDAC5, thereby retaining HDAC5 in the nucleus where it continues to repress MEF2. This ultimately blocks the downstream hypertrophic gene expression program.
Signaling Pathway Diagram
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| GRK5 Inhibition (IC50) | 0.02 µM | Concentration for 50% inhibition of GRK5 kinase activity in a TR-FRET based assay.[1][2] |
| Inhibition of Cellular Hypertrophy | Significant at ≥ 0.1 µM | Inhibition of angiotensin II-induced cellular hypertrophy in neonatal cardiomyocytes. |
| Inhibition of HDAC5 Phosphorylation | Significant at ≥ 0.3 µM | Reduction of angiotensin II-induced HDAC5 phosphorylation in neonatal cardiomyocytes. |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Key Findings |
| Mouse (Pressure Overload-Induced Cardiac Hypertrophy) | 30 mg/kg/day (oral) for 14 days | 43% reduction in left ventricular weight.[1][2] |
| Rat (Chronic Heart Failure post-Coronary Artery Ligation) | 10 and 30 mg/kg/day (oral) | Significant preservation of cardiac function and attenuation of myocardial remodeling.[1][2] |
Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (5 mg/kg) | Oral (300 mg/kg) |
| AUC∞ (µg·h/mL) | 3.4 ± 1.0 | 8.9 ± 5.0 |
| t1/2 (h) | 0.7 ± 0.04 | 2.3 ± 2.9 |
| Bioavailability (%) | - | 4.3 |
| Cardiac Tissue Concentration | 16.9 times higher than plasma (4h post-injection) | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
GRK5 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the kinase activity of GRK5 and its inhibition by this compound.
Angiotensin II-Induced Hypertrophy in Neonatal Rat Cardiomyocytes
This in vitro model is used to assess the anti-hypertrophic effects of this compound at a cellular level.
-
Cell Isolation and Culture: Cardiomyocytes are isolated from the ventricles of 1-2 day old Sprague-Dawley rats. The cells are then cultured in a suitable medium, often containing bromodeoxyuridine to inhibit fibroblast proliferation.
-
Hypertrophy Induction: After a period of serum starvation, hypertrophy is induced by treating the cardiomyocytes with angiotensin II (e.g., 1 µM).[3]
-
Treatment: this compound is co-incubated with angiotensin II at various concentrations.
-
Assessment of Hypertrophy:
-
Cell Size Measurement: The surface area of individual cardiomyocytes is measured using imaging software.
-
Protein Synthesis: Incorporation of a radiolabeled amino acid (e.g., [3H]leucine) is quantified.
-
Gene Expression: The expression of hypertrophic markers (ANP, BNP, β-MHC) is measured by qPCR or Western blot.
-
-
Assessment of HDAC5 Phosphorylation: Western blot analysis is used to measure the levels of phosphorylated HDAC5.
In Vivo Models of Cardiac Hypertrophy and Heart Failure
This model mimics hypertension-induced cardiac hypertrophy.
-
Surgical Procedure (Transverse Aortic Constriction - TAC):
-
Anesthetize the mouse.
-
Perform a thoracotomy to expose the aortic arch.
-
A suture is tied around the transverse aorta with a needle of a specific gauge placed alongside to create a standardized constriction.
-
The needle is removed, leaving a stenosed aorta.
-
-
Treatment: this compound (e.g., 30 mg/kg/day) is administered orally for a defined period (e.g., 14 days).[1]
-
Assessment:
-
Echocardiography: To measure cardiac dimensions and function.
-
Histology: Heart sections are stained (e.g., with H&E and Masson's trichrome) to measure cardiomyocyte cross-sectional area and interstitial fibrosis.
-
Heart Weight to Body Weight Ratio: A gross measure of hypertrophy.
-
This model simulates heart failure following a myocardial infarction.
-
Surgical Procedure (Coronary Artery Ligation):
-
Anesthetize the rat.
-
Perform a thoracotomy to expose the heart.
-
The left anterior descending (LAD) coronary artery is permanently ligated with a suture.
-
-
Treatment: this compound (e.g., 10 and 30 mg/kg/day) is administered orally, typically starting after the initial infarct has stabilized.[2]
-
Assessment:
-
Echocardiography: To assess changes in cardiac function and remodeling over time.
-
Histology: To evaluate infarct size, hypertrophy, and fibrosis in the non-infarcted myocardium.[4]
-
Conclusion
This compound is a potent GRK5 inhibitor that effectively counteracts pathological cardiac hypertrophy. Its mechanism of action is well-defined, involving the suppression of the GRK5-HDAC5-MEF2 signaling axis. The compelling preclinical data, including its oral activity and favorable cardiac tissue distribution, position this compound as a promising therapeutic candidate for the treatment of heart failure. Further investigation in clinical settings is warranted to translate these findings to human patients.
References
- 1. pnas.org [pnas.org]
- 2. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 3. [Angiotensin II induced myocardial hypertrophy in neonatal rats could be attenuated by activated κ-opioid receptor via modulating the calcineurin signal pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
KR-39038: A Potent and Selective GRK5 Inhibitor for Cardiac Hypertrophy and Heart Failure
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
G protein-coupled receptor kinase 5 (GRK5) has emerged as a critical regulator of pathological cardiac hypertrophy, making it a promising therapeutic target for heart failure. KR-39038 is a novel, potent, and orally active small molecule inhibitor of GRK5. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. Quantitative data are summarized in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of cardiovascular disease.
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. A key contributor to the development of heart failure is pathological cardiac hypertrophy, a maladaptive enlargement of the heart muscle. G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a pivotal role in regulating the signaling of G protein-coupled receptors (GPCRs), which are central to cardiovascular function.[1]
Among the GRK family, GRK5 has been identified as a key mediator of pathological cardiac hypertrophy.[2][3] Upon stimulation by hypertrophic agonists like angiotensin II, GRK5 translocates to the nucleus, where it phosphorylates and inactivates histone deacetylase 5 (HDAC5).[4][5] This leads to the de-repression of myocyte enhancer factor 2 (MEF2), a transcription factor that drives the expression of genes associated with cardiac hypertrophy.[4]
This compound is a recently developed small molecule inhibitor that demonstrates high potency and selectivity for GRK5.[2] Preclinical studies have shown that this compound effectively attenuates cardiac hypertrophy and improves cardiac function in animal models of heart failure, highlighting its therapeutic potential.[1][2] This guide will delve into the technical details of this compound, providing a comprehensive resource for its scientific evaluation and potential clinical development.
Mechanism of Action
This compound exerts its therapeutic effects by directly inhibiting the kinase activity of GRK5.[2] The primary mechanism involves the suppression of the GRK5-HDAC5 signaling pathway, which is a key driver of pathological cardiac hypertrophy.[4][6]
GRK5 Signaling Pathway in Cardiac Hypertrophy
Figure 1. this compound Inhibition of the GRK5 Signaling Pathway.
As depicted in Figure 1, angiotensin II binds to the angiotensin II receptor type 1 (AT1R), a GPCR on the surface of cardiomyocytes. This activation leads to the translocation of GRK5 from the cytoplasm to the nucleus. In the nucleus, GRK5 phosphorylates HDAC5. Phosphorylated HDAC5 is then exported from the nucleus to the cytoplasm, which relieves its inhibitory effect on the transcription factor MEF2. Uninhibited MEF2 then activates the transcription of genes that promote cardiac hypertrophy. This compound directly inhibits the kinase activity of nuclear GRK5, preventing the phosphorylation of HDAC5 and thereby blocking the entire downstream hypertrophic signaling cascade.
Quantitative Data
The inhibitory potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (µM) | Reference |
| GRK5 | TR-FRET Kinase Assay | 0.02 | [1][2] |
| GRK2 | Kinase Assay | >10 (5.9% inhibition at 10 µM) | [1] |
IC50: Half-maximal inhibitory concentration; TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.
Table 2: In Vitro Cellular Activity of this compound in Neonatal Cardiomyocytes
| Effect | Assay | Concentration | Result | Reference |
| Inhibition of Angiotensin II-induced Cellular Hypertrophy | Cellular Hypertrophy Assay | ≥ 0.1 µM | Significant inhibition | [6] |
| Inhibition of Angiotensin II-induced HDAC5 Phosphorylation | Western Blot | ≥ 0.3 µM | Decreased phosphorylation | [6] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Duration | Key Finding | Reference |
| Pressure Overload-Induced Cardiac Hypertrophy (Mouse) | 30 mg/kg/day, p.o. | 14 days | 43% reduction in left ventricular weight | [1][2] |
| Chronic Heart Failure (Rat) | 10 and 30 mg/kg/day, p.o. | - | Significant preservation of cardiac function and attenuation of myocardial remodeling | [1][2] |
p.o.: per os (by mouth).
Table 4: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | IV (10 mg/kg) | PO (300 mg/kg) |
| Cmax (µg/mL) | - | 5.2 ± 2.8 |
| AUC∞ (µg·h/mL) | 3.4 ± 1.0 | 8.9 ± 5.0 |
| Bioavailability (%) | - | 4.3 |
Cmax: Maximum plasma concentration; AUC∞: Area under the plasma concentration-time curve from time zero to infinity.[6]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro GRK5 Kinase Assay (TR-FRET)
Figure 2. TR-FRET GRK5 Kinase Assay Workflow.
The inhibitory activity of this compound on GRK5 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay.[1]
-
Materials:
-
Human recombinant GRK5 (Invitrogen)
-
Ulight™-Histone H3 (Thr3) peptide (PerkinElmer)
-
LANCE® Eu-W1024 labeled anti-phospho-Histone H3 (Thr3) antibody (PerkinElmer)
-
ATP (Sigma-Aldrich)
-
This compound (synthesized in-house)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
-
Procedure:
-
A kinase reaction mixture is prepared containing GRK5 enzyme, Ulight-Histone H3 peptide substrate, and ATP in the assay buffer.
-
This compound or a vehicle control is added to the reaction mixture in a 384-well plate.
-
The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
The reaction is stopped by the addition of a detection mixture containing EDTA and the Eu-W1024 labeled anti-phospho-Histone H3 antibody.
-
The plate is incubated at room temperature to allow for antibody binding to the phosphorylated substrate.
-
The TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition of GRK5 activity.
-
IC50 values are calculated from the dose-response curves.
-
Angiotensin II-Induced Cardiomyocyte Hypertrophy Assay
-
Cell Culture:
-
Primary neonatal rat ventricular cardiomyocytes are isolated and cultured.
-
-
Procedure:
-
Cardiomyocytes are seeded in culture plates and allowed to attach.
-
Cells are serum-starved for 24 hours.
-
Cells are pre-treated with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).
-
Hypertrophy is induced by treating the cells with angiotensin II (e.g., 1 µM) for 48 hours.
-
After incubation, cells are fixed and stained with an antibody against a sarcomeric protein (e.g., α-actinin).
-
The cell surface area is measured using microscopy and image analysis software. An increase in cell size is indicative of hypertrophy.
-
Western Blot for HDAC5 Phosphorylation
Figure 3. Western Blot Workflow for Phospho-HDAC5.
-
Procedure:
-
Neonatal cardiomyocytes are treated as described in the hypertrophy assay.
-
Cells are lysed, and total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated HDAC5.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate, and the bands are visualized. The intensity of the bands corresponding to phospho-HDAC5 is quantified.
-
Conclusion
This compound is a promising novel inhibitor of GRK5 with potent in vitro and in vivo activity against pathological cardiac hypertrophy and heart failure. Its well-defined mechanism of action, targeting the GRK5-HDAC5 signaling axis, provides a strong rationale for its further development as a therapeutic agent. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals to facilitate further investigation into the therapeutic potential of this compound and the broader field of GRK5 inhibition in cardiovascular disease.
References
- 1. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
KR-39038: A Novel GRK5 Inhibitor for Cardiac Hypertrophy Attenuation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload that can ultimately lead to heart failure. G protein-coupled receptor kinase 5 (GRK5) has emerged as a critical regulator of pathological cardiac hypertrophy. This technical guide provides a comprehensive overview of KR-39038, a novel and potent small molecule inhibitor of GRK5, and its therapeutic potential in combating cardiac hypertrophy. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for replicating pivotal research, and visualizes the underlying signaling pathways and experimental workflows.
Mechanism of Action: Targeting the GRK5-HDAC5 Axis
This compound exerts its anti-hypertrophic effects by potently and selectively inhibiting G protein-coupled receptor kinase 5 (GRK5).[1][2][3] GRK5 is a serine/threonine kinase that, upon activation by hypertrophic stimuli, translocates to the nucleus.[4] In the nucleus, GRK5 phosphorylates Class II histone deacetylases (HDACs), particularly HDAC5.[4][5] This phosphorylation event triggers the nuclear export of HDAC5, thereby relieving its repression of the myocyte enhancer factor-2 (MEF2) transcription factor.[4] The subsequent activation of MEF2 drives the expression of genes associated with pathological cardiac hypertrophy.
This compound, by inhibiting GRK5 kinase activity, prevents the phosphorylation and subsequent nuclear export of HDAC5.[1][5] This action maintains HDAC5 in the nucleus, where it continues to suppress MEF2-mediated transcription of hypertrophic genes, thus attenuating the development of cardiac hypertrophy.[5]
Quantitative Data Summary
The efficacy of this compound has been demonstrated in both in vitro and in vivo models of cardiac hypertrophy. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Model | Notes |
| GRK5 Inhibitory Activity (IC50) | 0.02 µM | Enzyme Assay | Demonstrates potent inhibition of GRK5 kinase activity.[1][2][3] |
| Inhibition of Angiotensin II-induced Cellular Hypertrophy | Significant at ≥ 0.1 µM | Neonatal Rat Cardiomyocytes | Indicates direct anti-hypertrophic effect on heart cells.[3] |
| Inhibition of Angiotensin II-induced HDAC5 Phosphorylation | Significant at ≥ 0.3 µM | Neonatal Rat Cardiomyocytes | Confirms mechanism of action by preventing HDAC5 phosphorylation.[3][6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Key Findings |
| Pressure Overload-Induced Cardiac Hypertrophy (Mouse) | 30 mg/kg/day, p.o. for 14 days | 43% reduction in left ventricular weight.[1][2][5] |
| Chronic Heart Failure following Coronary Artery Ligation (Rat) | 10 and 30 mg/kg/day, p.o. | Significant preservation of cardiac function and attenuation of myocardial remodeling.[1][2][5] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
References
- 1. Nuclear Effects of GRK5 on HDAC5-regulated Gene Transcription in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Angiotensin II-Induced Hypertrophy Model of Cardiomyocytes [bio-protocol.org]
- 4. A Juvenile Murine Heart Failure Model of Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of KR-39038 in the Modulation of HDAC5 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of KR-39038, a novel and potent G protein-coupled receptor kinase 5 (GRK5) inhibitor, with a specific focus on its effects on the phosphorylation of histone deacetylase 5 (HDAC5). Pathological cardiac hypertrophy, a key factor in the progression of heart failure, is intricately linked to signaling pathways that regulate gene expression in cardiomyocytes. One such critical pathway involves the phosphorylation of class IIa HDACs, including HDAC5, by kinases such as GRK5. This guide will detail the experimental evidence, quantitative data, and methodologies used to elucidate the inhibitory effect of this compound on this pathway, presenting a compelling case for its therapeutic potential in cardiovascular diseases.
Introduction
Cardiac hypertrophy, an adaptive response of the heart to increased workload, can become maladaptive and lead to heart failure. A key molecular event in pathological hypertrophy is the activation of pro-hypertrophic gene transcription. This process is, in part, regulated by the nuclear-cytoplasmic shuttling of class IIa histone deacetylases (HDACs), such as HDAC5. In their dephosphorylated state, class IIa HDACs reside in the nucleus and repress the activity of transcription factors like myocyte enhancer factor-2 (MEF2), which are critical for the expression of genes involved in cardiac growth.
G protein-coupled receptor kinase 5 (GRK5), a serine/threonine kinase, has been identified as a key regulator of this process. Upon hypertrophic stimuli, GRK5 can translocate to the nucleus and phosphorylate HDAC5. This phosphorylation event acts as a signal for the nuclear export of HDAC5, thereby relieving its repression of MEF2 and promoting the transcription of pro-hypertrophic genes.
This compound has emerged as a potent and selective inhibitor of GRK5.[1][2][3][4] This guide will explore the preclinical data demonstrating the efficacy of this compound in inhibiting GRK5-mediated HDAC5 phosphorylation and its subsequent anti-hypertrophic effects.
Signaling Pathway: The GRK5-HDAC5 Axis in Cardiac Hypertrophy
The signaling cascade leading to HDAC5 phosphorylation and subsequent cardiac hypertrophy is a multi-step process initiated by various stress signals, such as angiotensin II.
As illustrated, angiotensin II binding to its receptor (AT1R) activates Gq proteins, leading to the activation and nuclear translocation of GRK5. In the nucleus, GRK5 phosphorylates HDAC5, causing its export to the cytoplasm. This relieves the repression of MEF2, allowing it to activate the transcription of genes that promote cardiac hypertrophy. This compound exerts its effect by directly inhibiting the kinase activity of GRK5.
Quantitative Data on the Efficacy of this compound
The inhibitory effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Condition | Reference |
| GRK5 IC50 | 0.02 µM | - | In vitro kinase assay | [2][4] |
| Inhibition of Angiotensin II-induced Cellular Hypertrophy | Significant at ≥ 0.1 µM | Neonatal cardiomyocytes | 24h treatment | [1] |
| Inhibition of Angiotensin II-induced HDAC5 Phosphorylation | Significant at ≥ 0.3 µM | Neonatal cardiomyocytes | Pretreatment | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Key Finding | Reference |
| Pressure Overload-induced Cardiac Hypertrophy (Mouse) | 30 mg/kg/day, p.o. for 14 days | 43% reduction in left ventricular weight | [2][4] |
| Chronic Heart Failure post-Coronary Artery Ligation (Rat) | 10 and 30 mg/kg/day, p.o. | Significant preservation of cardiac function and attenuation of myocardial remodeling | [2][4] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to evaluate the effect of this compound on HDAC5 phosphorylation.
Induction of Cardiomyocyte Hypertrophy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Targets of KR-39038: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KR-39038 is a potent and selective small molecule inhibitor of G protein-coupled receptor kinase 5 (GRK5), a key regulator of cardiac signaling pathways. This technical guide provides an in-depth overview of the known downstream targets of this compound, focusing on its role in mitigating pathological cardiac hypertrophy. We present a summary of its inhibitory effects, detailed experimental protocols for assessing its activity, and a visualization of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of GRK5 inhibition.
Introduction
Pathological cardiac hypertrophy, a maladaptive thickening of the heart muscle, is a significant contributor to the progression of heart failure. G protein-coupled receptor kinase 5 (GRK5) has emerged as a critical mediator in this process. This compound has been identified as a highly potent and selective inhibitor of GRK5, demonstrating significant anti-hypertrophic effects in preclinical models. This guide elucidates the molecular mechanisms through which this compound exerts its effects, with a primary focus on its downstream signaling targets.
Core Mechanism of Action: The GRK5-HDAC5 Axis
The primary mechanism of action of this compound is the direct inhibition of GRK5 kinase activity. In the context of cardiac hypertrophy, particularly in response to stimuli such as angiotensin II, GRK5 phosphorylates and activates histone deacetylase 5 (HDAC5). This phosphorylation event is a critical step in the hypertrophic signaling cascade. By inhibiting GRK5, this compound effectively blocks the downstream phosphorylation of HDAC5.[1][2] This, in turn, prevents the nuclear export of HDAC5 and subsequent derepression of pro-hypertrophic transcription factors, most notably myocyte enhancer factor 2 (MEF2).[3][4] The inhibition of MEF2-dependent gene transcription is a key downstream effect of this compound, leading to the attenuation of cardiac hypertrophy.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory and therapeutic effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Assay | Reference |
| IC50 | GRK5 | 0.02 µM | TR-FRET Kinase Assay | [1][2] |
Table 2: In Vitro Cellular Effects of this compound in Neonatal Cardiomyocytes
| Effect | Stimulus | This compound Concentration | Result | Reference |
| Inhibition of Cellular Hypertrophy | Angiotensin II | ≥ 0.1 µM | Significant Inhibition | [5] |
| Inhibition of HDAC5 Phosphorylation | Angiotensin II | ≥ 0.3 µM | Significant Decrease | [5] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Duration | Key Finding | Reference |
| Pressure Overload-Induced Cardiac Hypertrophy (Mouse) | 30 mg/kg/day (oral) | 14 days | 43% reduction in left ventricular weight | [1][2] |
| Chronic Heart Failure (Rat; post-coronary artery ligation) | 10 and 30 mg/kg/day (oral) | Not specified | Significant preservation of cardiac function and attenuation of myocardial remodeling | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Signaling pathway of this compound in inhibiting cardiac hypertrophy.
References
- 1. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Kinases C and D Mediate Agonist-Dependent Cardiac Hypertrophy through Nuclear Export of Histone Deacetylase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
The Discovery and Development of KR-39038: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KR-39038 is a novel, potent, and orally bioavailable small molecule inhibitor of G protein-coupled receptor kinase 5 (GRK5).[1][2] It has demonstrated significant therapeutic potential in preclinical models of heart failure by attenuating cardiac hypertrophy and improving cardiac function.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and key data presented for scientific evaluation.
Introduction
G protein-coupled receptor kinase 5 (GRK5) is a key regulator of G protein-coupled receptor (GPCR) signaling. Upregulation of GRK5 is implicated in the pathogenesis of heart failure, making it a promising therapeutic target.[2] this compound, with the chemical name 7-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl) amino)-2-(2-chlorophenyl)-6-fluoroquinazolin-4(3H)-one, was identified as a potent inhibitor of GRK5.[2][3] Preclinical studies have shown its efficacy in reducing cardiac hypertrophy and improving heart function in animal models.[2]
Discovery and Synthesis
This compound was developed by the Korea Research Institute of Chemical Technology.[2] While the detailed synthesis protocol is proprietary and not publicly available in the primary literature, it is described as having been synthesized in-house for research purposes.[3]
Mechanism of Action
This compound is a potent inhibitor of GRK5 with a reported IC50 of 0.02 μM.[1][2] Its mechanism of action in attenuating cardiac hypertrophy involves the suppression of the Histone Deacetylase 5 (HDAC5) pathway.[1] In neonatal cardiomyocytes, this compound significantly inhibits angiotensin II-induced cellular hypertrophy and the phosphorylation of HDAC5.[2]
Signaling Pathway
The proposed signaling pathway for this compound's action is illustrated below. Angiotensin II, a known pro-hypertrophic stimulus, activates pathways leading to GRK5-mediated phosphorylation of HDAC5. Phosphorylated HDAC5 is then exported from the nucleus, de-repressing pro-hypertrophic gene transcription. This compound, by inhibiting GRK5, prevents HDAC5 phosphorylation, thereby maintaining its nuclear localization and repressive function on hypertrophic gene expression.
Caption: Mechanism of this compound in inhibiting cardiac hypertrophy.
Preclinical Data
In Vitro Efficacy
This compound demonstrated potent inhibitory activity against GRK5 and effectively suppressed cellular hypertrophy in neonatal cardiomyocytes.
| Parameter | Value | Cell Type | Condition |
| GRK5 IC50 | 0.02 µM | - | In vitro kinase assay |
| Hypertrophy Inhibition | Significant at ≥ 0.1 µM | Neonatal Cardiomyocytes | Angiotensin II-induced |
| HDAC5 Phosphorylation | Decreased at ≥ 0.3 µM | Neonatal Cardiomyocytes | Angiotensin II-induced |
In Vivo Efficacy
Oral administration of this compound showed significant therapeutic effects in mouse and rat models of heart failure.
| Animal Model | Dosage | Duration | Key Finding |
| Pressure Overload-Induced Cardiac Hypertrophy (Mouse) | 30 mg/kg/day (oral) | 14 days | 43% reduction in left ventricular weight[2] |
| Chronic Heart Failure (Rat) | 10 and 30 mg/kg/day (oral) | - | Significant preservation of cardiac function and attenuation of myocardial remodeling[2] |
Pharmacokinetics
Pharmacokinetic parameters of this compound were determined in Sprague-Dawley rats.
| Parameter | Value (IV, 10 mg/kg) | Value (Oral, 300 mg/kg) |
| AUC∞ (µg·h/mL) | 3.4 ± 1.0 | 8.9 ± 5.0 |
| Bioavailability | - | 4.3% |
Experimental Protocols
GRK5 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the inhibitory effect of this compound on GRK5 kinase activity.
Materials:
-
Human recombinant GRK5 (Invitrogen)
-
Ulight-Histon H3 (Thr3) peptide (PerkinElmer)
-
LANCE® TR-FRET assay kit (PerkinElmer)
-
This compound
-
Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, 0.5 mM EDTA, pH 7.4)
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
In a 384-well plate, add GRK5 enzyme, the Ulight-Histon H3 peptide substrate, and ATP to the assay buffer.
-
Add the diluted this compound or vehicle control to the reaction mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the Eu-labeled anti-phospho-Histone H3 antibody (from the LANCE® kit) to stop the reaction and detect the phosphorylated substrate.
-
Incubate for another 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Ulight).
-
Calculate the ratio of the 665 nm to 615 nm signals and determine the IC50 value for this compound.
Caption: Workflow for the GRK5 TR-FRET kinase assay.
Angiotensin II-Induced Cellular Hypertrophy in Neonatal Cardiomyocytes
This assay assesses the ability of this compound to prevent cardiomyocyte growth in response to a hypertrophic stimulus.
Materials:
-
Primary neonatal rat cardiomyocytes
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Angiotensin II
-
This compound
-
Reagents for immunofluorescence staining (e.g., anti-α-actinin antibody, fluorescent secondary antibody, DAPI)
Protocol:
-
Isolate neonatal rat ventricular cardiomyocytes and plate them in culture dishes.
-
After 24 hours, replace the medium with serum-free DMEM for 24 hours to induce quiescence.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce hypertrophy by adding angiotensin II (e.g., 1 µM) to the culture medium and incubate for 48 hours.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Stain the cells with an anti-α-actinin antibody to visualize the cardiomyocyte cell area and DAPI for nuclear staining.
-
Capture images using a fluorescence microscope and quantify the cell surface area using image analysis software.
Pressure Overload-Induced Cardiac Hypertrophy Mouse Model
This in vivo model evaluates the efficacy of this compound in a pressure-overload heart failure model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
This compound (for oral administration)
Protocol:
-
Anesthetize the mice and perform a thoracotomy to expose the aortic arch.
-
Induce pressure overload by transverse aortic constriction (TAC) using a suture tied around the aorta and a blunted needle, which is then removed.
-
Sham-operated animals undergo the same procedure without aortic constriction.
-
Administer this compound (30 mg/kg) or vehicle daily by oral gavage starting one day after surgery for 14 days.
-
At the end of the treatment period, euthanize the animals and harvest the hearts.
-
Measure the heart weight to body weight ratio and the left ventricular weight to body weight ratio to assess hypertrophy.
Rat Model of Chronic Heart Failure (Coronary Artery Ligation)
This model assesses the effect of this compound on cardiac function in a post-myocardial infarction heart failure model.
Materials:
-
Male Sprague-Dawley rats
-
Anesthesia
-
Surgical instruments
-
This compound (for oral administration)
-
Echocardiography equipment
Protocol:
-
Anesthetize the rats and perform a left thoracotomy.
-
Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
Sham-operated animals undergo the same procedure without LAD ligation.
-
Allow the animals to recover and develop heart failure over a period of several weeks.
-
Administer this compound (10 or 30 mg/kg) or vehicle daily by oral gavage for a specified treatment period.
-
Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
At the end of the study, euthanize the animals and perform histological analysis of the heart tissue.
Clinical Development Status
As of late 2025, there is no publicly available information indicating that this compound has entered clinical trials. It appears to be in the preclinical stage of development.
Conclusion
This compound is a promising preclinical candidate for the treatment of heart failure. Its potent and specific inhibition of GRK5, coupled with its demonstrated efficacy in robust animal models of cardiac hypertrophy and heart failure, warrants further investigation and development. The detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential of GRK5 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of KR-39038: A Novel GRK5 Inhibitor for Heart Failure
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for KR-39038, a novel, potent, and orally active inhibitor of G protein-coupled receptor kinase 5 (GRK5). The information presented herein is compiled from published preclinical studies and is intended to inform researchers, scientists, and drug development professionals on its mechanism of action, efficacy, pharmacokinetics, and safety profile.
Core Efficacy and Mechanism of Action
This compound is a small molecule inhibitor, chemically identified as 7-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl) amino)-2-(2-chlorophenyl)-6-fluoroquinazolin-4(3H)-one.[1][2] It has been investigated as a potential therapeutic agent for heart failure due to its targeted inhibition of GRK5, a kinase implicated in pathological cardiac hypertrophy.[1][2][3]
In Vitro Efficacy
This compound demonstrates potent inhibitory activity against GRK5 in biochemical assays.[1][2][3] In cell-based assays using neonatal cardiomyocytes, this compound effectively counteracts angiotensin II-induced cellular hypertrophy.[1][2] This anti-hypertrophic effect is achieved through the suppression of the HDAC5 (histone deacetylase 5) pathway.[1]
| Parameter | Value | Experimental System | Reference |
| GRK5 Inhibition (IC50) | 0.02 µM | TR-FRET based kinase assay | [1][2][3] |
| Inhibition of Angiotensin II-induced Cellular Hypertrophy | Significant at ≥ 0.1 µM | Neonatal cardiomyocytes | [1] |
| Inhibition of Angiotensin II-induced HDAC5 Phosphorylation | Significant at ≥ 0.3 µM | Neonatal cardiomyocytes | [1] |
In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in two key animal models of heart failure.
In a pressure overload-induced cardiac hypertrophy mouse model , oral administration of this compound for 14 days demonstrated a significant reduction in left ventricular weight, indicating a potent anti-hypertrophic effect in vivo.[1][2][3]
In a more chronic rat model of heart failure following coronary artery ligation , long-term oral treatment with this compound resulted in the preservation of cardiac function and attenuation of adverse myocardial remodeling.[1][2][3]
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Pressure Overload-Induced Cardiac Hypertrophy (Mouse) | 30 mg/kg, p.o., once daily for 14 days | 43% reduction in left ventricular weight | [1][2][3] |
| Chronic Heart Failure (Rat) | 10 and 30 mg/kg, p.o., once daily | Significant preservation of cardiac function and attenuation of myocardial remodeling | [1][2] |
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound in Cardiomyocytes
Caption: Proposed mechanism of this compound in inhibiting cardiac hypertrophy.
In Vivo Efficacy Evaluation Workflow
Caption: Workflow for in vivo evaluation of this compound in heart failure models.
Pharmacokinetics and Safety Profile
Pharmacokinetic Parameters
Pharmacokinetic studies were conducted in Sprague-Dawley rats following single intravenous and oral administrations. Despite a low oral bioavailability of 4.3%, this compound demonstrated significant accumulation in cardiac tissue, with concentrations 16.9 times higher than in plasma four hours after intravenous injection.[2]
| Parameter | 5 mg/kg (i.v.) | 300 mg/kg (p.o.) |
| Cmax (µg/mL) | N/A | 5.2 ± 2.8 |
| Tmax (h) | N/A | 0.7 ± 0.2 |
| t1/2 (h) | 0.7 ± 0.04 | 2.3 ± 2.9 |
| AUC0-∞ (µg·h/mL) | 3.4 ± 1.0 | 8.9 ± 5.0 |
| CL (L/h/kg) | 1.6 ± 0.5 | N/A |
| Vss (L/kg) | 1.2 ± 0.2 | N/A |
| F (%) | N/A | 4.3 ± 2.4 |
| Data are presented as mean ± SEM.[2] |
Toxicology and Safety
Preliminary safety assessments indicate a favorable profile for this compound.
| Assay | Cell Lines / Animal Model | Results |
| Cytotoxicity | NIH3T3, L929, VERO, HFL-1, CHO-K1 | EC50 values: 61.1, 89.9, >100, >100, and >100 µM, respectively |
| Cardiotoxicity (hERG channel) | Patch clamp assay | IC50 > 50 µM |
| Acute Oral Toxicity | Male Sprague-Dawley rats | LD50 > 1000 mg/kg |
Detailed Experimental Protocols
TR-FRET Based GRK5 Kinase Assay
This assay evaluates the direct inhibitory effect of this compound on GRK5 activity.
-
Reaction Mixture Preparation: A reaction buffer containing recombinant human GRK5, a GFP-casein substrate, and ATP is prepared.
-
Compound Incubation: this compound at various concentrations is added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated and incubated at room temperature to allow for substrate phosphorylation by GRK5.
-
Detection: A solution containing a Lanthascreen TR-FRET Eu-anti-GST antibody is added to stop the reaction and detect the phosphorylated substrate.
-
Signal Measurement: The TR-FRET signal is read on a compatible plate reader. The IC50 value is calculated from the concentration-response curve.
Angiotensin II-Induced Hypertrophy in Neonatal Cardiomyocytes
This cell-based assay assesses the anti-hypertrophic effect of this compound.
-
Cell Isolation and Culture: Ventricular myocytes are isolated from 1-2 day old neonatal Sprague-Dawley rats and cultured.
-
Induction of Hypertrophy: Cells are treated with 0.1 µM angiotensin II for 24 hours to induce a hypertrophic response.
-
Treatment: this compound is co-incubated with angiotensin II at various concentrations.
-
Analysis of Hypertrophy:
-
Cell Surface Area: Cells are fixed and stained, and the surface area is measured using imaging software.
-
Protein Synthesis: [3H]-leucine incorporation is measured to quantify protein synthesis.
-
-
Western Blot for HDAC5 Phosphorylation: Cell lysates are collected, and Western blotting is performed using antibodies specific for phosphorylated and total HDAC5 to determine the effect of this compound on this signaling pathway.
Pressure Overload-Induced Cardiac Hypertrophy (TAC Model)
This in vivo model evaluates the efficacy of this compound in a pressure-overload heart failure model.
-
Animal Model: Male C57BL/6 mice are used.
-
Surgical Procedure: Mice are anesthetized, and a transverse aortic constriction (TAC) is performed by ligating the aorta between the innominate and left common carotid arteries to induce pressure overload on the left ventricle.
-
Dosing: this compound (30 mg/kg) or vehicle is administered orally once daily for 14 days.
-
Endpoint Analysis: After 14 days, the animals are euthanized, and the hearts are excised. The left ventricular weight is measured and normalized to body weight to assess the degree of hypertrophy.
Rat Model of Chronic Heart Failure (Coronary Artery Ligation)
This model assesses the effect of this compound on post-myocardial infarction remodeling and dysfunction.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Surgical Procedure: The left anterior descending (LAD) coronary artery is permanently ligated to induce myocardial infarction.
-
Dosing: Oral administration of this compound (10 or 30 mg/kg/day) or vehicle is initiated post-surgery and continued for the duration of the study.
-
Functional Assessment: Cardiac function is monitored periodically using echocardiography to measure parameters such as ejection fraction and fractional shortening.
-
Histological Analysis: At the end of the study, hearts are collected for histological analysis to assess myocardial remodeling, including fibrosis and cardiomyocyte size.
Pharmacokinetic Study in Rats
This study determines the pharmacokinetic profile of this compound.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Administration:
-
Intravenous (i.v.): A single dose of this compound is administered via the tail vein.
-
Oral (p.o.): A single dose of this compound is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points after administration.
-
Plasma Analysis: The concentration of this compound in plasma is quantified using a validated LC-MS/MS method.
-
Parameter Calculation: Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, etc.) are calculated using non-compartmental analysis.
-
Tissue Distribution: For tissue distribution analysis, animals are euthanized at specific time points after dosing, and various tissues (heart, brain, liver, etc.) are collected to determine drug concentrations.
References
KR-39038: A Novel GRK5 Inhibitor with Therapeutic Potential in Cardiovascular Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
KR-39038 is a novel, potent, and orally active small molecule inhibitor of G protein-coupled receptor kinase 5 (GRK5). Emerging preclinical evidence has highlighted its significant therapeutic potential, primarily in the context of heart failure. This technical guide provides a comprehensive overview of the mechanism of action, key experimental data, and detailed protocols related to the evaluation of this compound, intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
This compound exerts its therapeutic effects through the selective inhibition of GRK5.[1][2][3] GRK5 is a serine/threonine kinase that plays a crucial role in the development of pathological cardiac hypertrophy, a key contributor to heart failure.[1][2] The downstream signaling cascade involves the phosphorylation of histone deacetylase 5 (HDAC5). By inhibiting GRK5, this compound effectively suppresses angiotensin II-induced phosphorylation of HDAC5 in cardiomyocytes.[1][2][3][4] This mechanism disrupts the hypertrophic signaling pathway, leading to the attenuation of cardiac hypertrophy and remodeling.[1][2][4]
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | GRK5 | 0.02 | TR-FRET based kinase assay |
Data sourced from Lee et al., 2020.[1][2]
Table 2: In Vivo Efficacy in Animal Models of Heart Failure
| Animal Model | Treatment | Duration | Key Findings |
| Pressure Overload-Induced Cardiac Hypertrophy (Mouse) | 30 mg/kg/day, p.o. | 14 days | 43% reduction in left ventricular weight.[1][2] |
| Chronic Heart Failure (Rat) | 10 and 30 mg/kg/day, p.o. | - | Significant preservation of cardiac function and attenuation of myocardial remodeling.[1][2] |
Data sourced from Lee et al., 2020.[1][2]
Potential Therapeutic Applications
The primary and most robustly supported therapeutic application for this compound is in the treatment of heart failure , specifically through the attenuation of cardiac hypertrophy and improvement of cardiac function.[1][2][4]
While direct experimental evidence for this compound in other indications is currently lacking, the role of its target, GRK5, in other pathophysiological processes suggests potential for broader therapeutic applications. These include:
-
Oncology: GRK5 has been implicated in the development and progression of various cancers. Its inhibition could represent a novel therapeutic strategy.
-
Neurodegenerative Diseases: Dysregulation of GRK5 has been linked to the pathogenesis of Alzheimer's disease, suggesting that its modulation could have therapeutic benefits.
Further research is required to explore the potential of this compound in these and other indications.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
GRK5 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the inhibitory activity of this compound against GRK5.
-
Reagents and Materials:
-
Recombinant human GRK5 enzyme
-
This compound (or test compound)
-
ATP
-
TR-FRET substrate pair (e.g., ULight™-peptide and Europium-anti-phospho-peptide antibody)
-
Assay buffer
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of GRK5 enzyme to the wells of the microplate.
-
Add the diluted this compound to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the TR-FRET substrates to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Hypertrophy and HDAC5 Phosphorylation Assay in Neonatal Cardiomyocytes
This assay assesses the ability of this compound to inhibit agonist-induced hypertrophy and its underlying signaling in a cellular context.
-
Cell Culture:
-
Isolate primary neonatal cardiomyocytes from rat or mouse hearts.
-
Culture the cells in appropriate media until they form a confluent monolayer.
-
-
Treatment:
-
Pre-treat the cardiomyocytes with varying concentrations of this compound for a specified duration (e.g., 1 hour).
-
Induce hypertrophy by adding a pro-hypertrophic agonist, such as angiotensin II, to the culture medium.
-
Incubate the cells for 24-48 hours.
-
-
Analysis:
-
Cell Size Measurement: Fix the cells and stain with a fluorescent dye that labels the cytoplasm or cytoskeleton (e.g., phalloidin). Capture images using fluorescence microscopy and quantify the cell surface area using image analysis software.
-
Protein Synthesis Assay: During the last few hours of incubation, add a radiolabeled amino acid (e.g., ³H-leucine) to the culture medium. Lyse the cells, precipitate the proteins, and measure the incorporated radioactivity using a scintillation counter.
-
HDAC5 Phosphorylation Analysis (Western Blot): Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with primary antibodies specific for phosphorylated HDAC5 and total HDAC5. Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities to determine the ratio of phosphorylated to total HDAC5.
-
In Vivo Models of Cardiac Hypertrophy and Heart Failure
These animal models are crucial for evaluating the in vivo efficacy of this compound.
-
Pressure Overload-Induced Cardiac Hypertrophy (Mouse Model):
-
Surgical Procedure: Perform transverse aortic constriction (TAC) surgery on mice to induce pressure overload on the left ventricle.
-
Treatment: Administer this compound (e.g., 30 mg/kg/day) or vehicle orally for a specified period (e.g., 14 days) starting from a designated time point post-surgery.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and harvest the hearts. Measure the left ventricular weight and normalize it to body weight. Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.
-
-
Chronic Heart Failure (Rat Model):
-
Surgical Procedure: Induce myocardial infarction by permanently ligating the left anterior descending (LAD) coronary artery in rats.
-
Treatment: Begin oral administration of this compound (e.g., 10 or 30 mg/kg/day) or vehicle at a specified time post-LAD ligation and continue for several weeks.
-
Functional Assessment: Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Histological Analysis: After the treatment period, harvest the hearts and perform histological analysis to evaluate cardiomyocyte size, interstitial fibrosis, and infarct size.
-
Conclusion and Future Directions
This compound has emerged as a promising therapeutic candidate for heart failure, with a well-defined mechanism of action centered on the inhibition of GRK5. The robust preclinical data demonstrate its ability to attenuate cardiac hypertrophy and improve cardiac function in relevant animal models. While no clinical trials have been reported to date, the compelling preclinical evidence warrants further investigation into the clinical utility of this compound. Future research should also aim to explore its potential in other therapeutic areas where GRK5 dysregulation is implicated, such as oncology and neurodegenerative diseases.
References
- 1. Targeting GRK5 for Treating Chronic Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. G protein-coupled receptor kinase 5 (GRK5) contributes to impaired cardiac function and immune cell recruitment in post-ischemic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
KR-39038: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for KR-39038, a potent and orally active inhibitor of G protein-coupled receptor kinase 5 (GRK5). The provided information is intended to guide researchers in designing and executing experiments to investigate the biological activities of this compound.
Summary of Quantitative Data
This compound has been characterized as a highly effective inhibitor of GRK5, demonstrating significant anti-hypertrophic effects in cellular models. The key quantitative data from in vitro studies are summarized below for easy reference and comparison.
| Parameter | Value | Cell Line/System | Reference |
| GRK5 IC50 | 0.02 µM | Recombinant Human GRK5 | [1][2][3][4] |
| Amlexanox IC50 (Reference) | 8.86 µM | Recombinant Human GRK5 | [4] |
| Staurosporine IC50 (Reference) | 0.02 µM | Recombinant Human GRK5 | [5] |
| GRK2 Inhibition | 5.9% at 10 µM | Recombinant Human GRK2 | [4] |
| Inhibition of Angiotensin II-induced Cellular Hypertrophy | Significant at ≥ 0.1 µM | Neonatal Rat Cardiomyocytes | [1] |
| Inhibition of Angiotensin II-induced HDAC5 Phosphorylation | Significant at ≥ 0.3 µM | Neonatal Rat Cardiomyocytes | [1][4] |
Signaling Pathway
This compound exerts its anti-hypertrophic effects by inhibiting GRK5, which in turn suppresses the downstream phosphorylation of histone deacetylase 5 (HDAC5). In pathological cardiac hypertrophy, angiotensin II can activate signaling cascades that lead to GRK5-mediated phosphorylation of HDAC5. This phosphorylation event is a key step in the hypertrophic response. By inhibiting GRK5, this compound prevents HDAC5 phosphorylation, thereby attenuating the hypertrophic signaling cascade.[1][2][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for KR-39038 in Mouse Models of Heart Failure
These application notes provide a comprehensive guide for researchers utilizing the novel G protein-coupled receptor kinase 5 (GRK5) inhibitor, KR-39038, in preclinical mouse models of heart failure. The protocols outlined below are based on established methodologies and findings from relevant studies.
Introduction
Heart failure is a complex syndrome characterized by the heart's inability to pump blood effectively. A key pathological feature of heart failure is cardiac hypertrophy, an enlargement of the heart muscle that is initially compensatory but eventually becomes maladaptive. G protein-coupled receptor kinase 5 (GRK5) has been identified as a critical regulator of pathological cardiac hypertrophy.[1][2][3][4] this compound is a potent and orally active inhibitor of GRK5 with an IC50 of 0.02 µM.[1][2][3][4][5] It has been shown to attenuate cardiac hypertrophy and improve cardiac function in animal models of heart failure, primarily by inhibiting the phosphorylation of histone deacetylase 5 (HDAC5).[1][2][3][5]
Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting GRK5. In the context of cardiac hypertrophy, pathological stimuli lead to the activation of G protein-coupled receptors, which in turn upregulate GRK5 activity. GRK5 can then translocate to the nucleus and phosphorylate HDAC5. This phosphorylation event causes HDAC5 to be exported from the nucleus, relieving its repression of pro-hypertrophic transcription factors such as myocyte enhancer factor 2 (MEF2). The activation of MEF2 drives the expression of genes that lead to cardiomyocyte growth and pathological remodeling. By inhibiting GRK5, this compound prevents the phosphorylation and nuclear export of HDAC5, thereby maintaining the suppression of pro-hypertrophic gene expression.[5][6]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type | Conditions | Reference |
| GRK5 IC50 | 0.02 µM | - | In vitro kinase assay | [1][2][3][4] |
| Inhibition of Angiotensin II-induced cellular hypertrophy | Significant at ≥ 0.1 µM | Neonatal cardiomyocytes | 24h treatment | [5] |
| Inhibition of Angiotensin II-induced HDAC5 phosphorylation | Significant at ≥ 0.3 µM | Neonatal cardiomyocytes | 24h treatment | [5] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Pressure Overload-Induced Cardiac Hypertrophy (TAC Model)
| Parameter | Treatment Group | Value | Duration | Reference |
| Left Ventricular Weight Reduction | This compound (30 mg/kg/day, p.o.) | 43% reduction | 14 days | [1][2][3][4] |
Table 3: In Vivo Efficacy of this compound in a Rat Model of Chronic Heart Failure (Coronary Artery Ligation Model)
| Parameter | Treatment Group | Outcome | Duration | Reference |
| Cardiac Function | This compound (10 and 30 mg/kg/day, p.o.) | Significant preservation | Not specified | [1][2][3] |
| Myocardial Remodeling | This compound (10 and 30 mg/kg/day, p.o.) | Significant attenuation | Not specified | [1][2][3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a mouse model of heart failure induced by transverse aortic constriction (TAC).
Figure 2: General experimental workflow for evaluating this compound.
Transverse Aortic Constriction (TAC) Mouse Model
This surgical procedure creates a pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture material (e.g., 7-0 silk)
-
27-gauge needle
-
Ventilator
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Intubate the mouse and connect it to a rodent ventilator.
-
Make a small incision at the suprasternal notch to expose the trachea and aortic arch.
-
Carefully isolate the transverse aorta between the innominate and left common carotid arteries.
-
Pass a 7-0 silk suture underneath the aorta.
-
Place a 27-gauge needle parallel to the aorta.
-
Tie the suture snugly around both the aorta and the needle.
-
Quickly remove the needle to create a constriction of a defined diameter.
-
Close the chest and skin incisions.
-
For the sham-operated group, perform the same procedure without ligating the aorta.
-
Administer post-operative analgesics as per institutional guidelines.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile water or a suitable formulation)
-
Oral gavage needles
Procedure:
-
Prepare a solution or suspension of this compound in the chosen vehicle at a concentration suitable for delivering 30 mg/kg in a reasonable volume.
-
Beginning the day after TAC surgery, administer this compound or vehicle to the respective groups via oral gavage once daily for 14 days.
Echocardiographic Assessment of Cardiac Function
Echocardiography is used to non-invasively assess cardiac function and morphology.
Materials:
-
High-frequency ultrasound system with a linear transducer (e.g., 30-40 MHz)
-
Anesthesia (e.g., light isoflurane)
-
Heating platform with ECG monitoring
Procedure:
-
Anesthetize the mouse lightly to maintain a heart rate of 400-500 bpm.
-
Secure the mouse on the platform and apply ultrasound gel to the depilated chest area.
-
Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure the following parameters from at least three consecutive cardiac cycles:
-
Left ventricular internal dimension at end-diastole (LVID;d)
-
Left ventricular internal dimension at end-systole (LVID;s)
-
Left ventricular posterior wall thickness at end-diastole (LVPW;d)
-
Interventricular septum thickness at end-diastole (IVS;d)
-
-
Calculate the following functional parameters:
-
Ejection Fraction (EF%)
-
Fractional Shortening (FS%)
-
Histological Analysis of Cardiac Hypertrophy and Fibrosis
Materials:
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA)
-
Paraffin embedding materials
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Masson's trichrome stain or Picrosirius red stain
-
Microscope with a camera
Procedure:
-
At the end of the treatment period, euthanize the mice and excise the hearts.
-
Wash the hearts with PBS and arrest in diastole with potassium chloride.
-
Fix the hearts in 4% PFA overnight.
-
Dehydrate the hearts and embed them in paraffin.
-
Cut 5 µm thick sections and mount them on slides.
-
For hypertrophy assessment:
-
Stain sections with H&E.
-
Capture images of the left ventricle.
-
Measure the cross-sectional area of individual cardiomyocytes using image analysis software (e.g., ImageJ).
-
-
For fibrosis assessment:
-
Stain sections with Masson's trichrome or Picrosirius red.
-
Capture images of the left ventricle.
-
Quantify the fibrotic area (blue for Masson's trichrome, red for Picrosirius red) as a percentage of the total tissue area using image analysis software.
-
Western Blot Analysis of Pro-Hypertrophic Markers
Materials:
-
Left ventricular tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-HDAC5, anti-total-HDAC5, anti-ANP, anti-BNP, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Homogenize left ventricular tissue in RIPA buffer and centrifuge to collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
Left ventricular tissue
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for genes of interest (e.g., Nppa (ANP), Nppb (BNP), Myh7 (β-MHC)) and a housekeeping gene (e.g., Gapdh)
-
qRT-PCR instrument
Procedure:
-
Extract total RNA from left ventricular tissue.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using SYBR Green or TaqMan chemistry with specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
Disclaimer
These protocols are intended as a guide. Researchers should adapt them as necessary based on their specific experimental conditions and institutional guidelines. Optimization of antibody concentrations, primer efficiencies, and other experimental parameters may be required.
References
- 1. Mouse Model of Transverse Aortic Constriction [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 6. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
Application Notes and Protocols for KR-39038 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KR-39038 is a potent, orally active inhibitor of G protein-coupled receptor kinase 5 (GRK5).[1][2][3][4] It has demonstrated significant anti-hypertrophic effects in preclinical studies by suppressing the HDAC5 pathway.[1][2][3][4] These properties make this compound a valuable tool for research in areas such as heart failure and other cardiovascular diseases. This document provides detailed protocols for the dissolution and application of this compound in cell culture experiments.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂ClFN₆O | [1][5] |
| Molecular Weight | 475.00 g/mol | [1][5] |
| CAS Number | 2770300-35-9 | [1][5] |
| Appearance | Solid | [5] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 115 mg/mL (242.11 mM) | Requires sonication for complete dissolution. | [1] |
| Water | 100 mg/mL (210.53 mM) | Requires ultrasonication, warming, and heating to 80°C. | [1][2] |
Table 3: Biological Activity of this compound
| Target | IC₅₀ | Cell Line/Model | Effect | Reference |
| GRK5 | 0.02 µM | N/A | Potent inhibition | [1][6] |
| Angiotensin II-induced hypertrophy | 0.1 µM and higher | Neonatal cardiomyocytes | Significant inhibition | [1] |
| Angiotensin II-induced HDAC5 phosphorylation | 0.3 µM and higher | Neonatal cardiomyocytes | Decreased phosphorylation | [1] |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 475.00 g/mol * (1000 mg / 1 g) = 4.75 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out 4.75 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
-
2. Protocol for Treating Cells with this compound
This protocol provides a general guideline for diluting the this compound stock solution and treating cells in culture. The final concentration of this compound will need to be optimized for your specific cell type and experiment.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cells
-
Cells seeded in a multi-well plate
-
Sterile pipette tips and tubes
Procedure:
-
Determine the final desired concentrations:
-
Based on published data, a starting concentration range of 0.1 µM to 1.0 µM is recommended.[1]
-
-
Prepare working solutions:
-
Prepare a series of dilutions of the 10 mM stock solution in complete cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Example for a final concentration of 1 µM in 1 mL of medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of medium. This gives a 10 µM working solution with 0.1% DMSO.
-
Add 100 µL of the 10 µM working solution to 900 µL of medium in the well to achieve a final concentration of 1 µM with a final DMSO concentration of 0.01%.
-
-
-
Treat the cells:
-
Remove the existing medium from the cells.
-
Add the appropriate volume of the prepared working solutions containing this compound to each well.
-
Include a vehicle control group of cells treated with the same final concentration of DMSO as the experimental groups.
-
-
Incubate:
-
Incubate the cells for the desired duration of the experiment (e.g., 24 hours).[1]
-
-
Assay:
-
Proceed with your downstream experimental assay to assess the effects of this compound.
-
Mandatory Visualization
Signaling Pathway of this compound in Cardiomyocytes
Caption: this compound inhibits GRK5, preventing HDAC5 phosphorylation and subsequent cellular hypertrophy.
Experimental Workflow for Cell-Based Assays
Caption: Workflow for treating cultured cells with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of KR-39038 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of KR-39038 in rats, a potent and orally active G protein-coupled receptor kinase 5 (GRK5) inhibitor. The information compiled here is based on preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
Compound Information
-
Compound Name: this compound
-
Chemical Name: 7-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl) amino)-2-(2-chlorophenyl)-6-fluoroquinazolin-4(3H)-one[1]
-
Mechanism of Action: Potent inhibitor of G protein-coupled receptor kinase 5 (GRK5) with an IC50 of 0.02 μM.[1] It suppresses the HDAC5 pathway.[2]
-
Therapeutic Potential: Investigated for its anti-hypertrophic effects and potential in improving cardiac function in heart failure.[1]
Pharmacokinetic Profile in Rats
Oral administration of this compound has been evaluated in Sprague-Dawley rats. The following tables summarize the key pharmacokinetic parameters observed after intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | IV (5 mg/kg) | PO (300 mg/kg) |
| Cmax (µg/mL) | N/A | 5.2 ± 2.8 |
| Tmax (h) | N/A | 0.7 ± 0.2 |
| t1/2 (h) | 0.7 ± 0.04 | 2.3 ± 2.9 |
| AUC0-∞ (µg·h/mL) | 3.4 ± 1.0 | 8.9 ± 5.0 |
| CL (L/h/kg) | 1.6 ± 0.5 | N/A |
| Vss (L/kg) | 1.2 ± 0.2 | N/A |
| F (%) | N/A | 4.3 ± 2.4 |
Data presented as mean ± SEM for three animals. Cmax: Maximum concentration; Tmax: Time to maximum concentration; t1/2: Terminal half-life; AUC0-∞: Area under the concentration curve from time zero to infinity; CL: Clearance; Vss: Volume of distribution at steady state; F: Oral bioavailability; N/A: Not applicable.
Signaling Pathway of this compound
This compound exerts its therapeutic effects by inhibiting GRK5, which in turn affects the HDAC5 signaling pathway, a critical regulator of cardiac hypertrophy.
This compound signaling pathway in cardiomyocytes.
Experimental Protocols
Animal Model: Sprague-Dawley Rat
-
Strain: Sprague-Dawley rats are a commonly used outbred strain in cardiovascular research due to their calm demeanor, making them suitable for surgical procedures.[3][4]
-
Characteristics: They are known for their rapid growth and have physiological and immunological similarities to humans.[4] However, it is important to note that some studies have shown a prevalence of left ventricular hypertrophy in this strain.[5]
-
Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and provided with ad libitum access to food and water.
Protocol for Oral Administration (Oral Gavage)
This protocol outlines the standard procedure for administering this compound orally to rats.
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., distilled water, saline, or a specific formulation as determined by solubility studies)
-
Gavage needles (stainless steel or flexible plastic, appropriate size for the rat's weight)[6]
-
Syringes
-
Animal scale
Procedure:
-
Preparation:
-
Accurately weigh the rat to determine the correct dosage volume. The maximum recommended volume for oral gavage in rats is 10 ml/kg.[7]
-
Prepare the dosing solution of this compound in the chosen vehicle to the desired concentration. Ensure the compound is fully dissolved or uniformly suspended.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach and avoid perforation.[8] Mark the needle at the nose level.[9]
-
-
Restraint:
-
Firmly and gently restrain the rat to immobilize its head and align the head and body vertically.[10] This can be done manually or with a restraint device.
-
-
Administration:
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[7] The rat should swallow as the tube passes.[9]
-
Crucially, never force the needle. If resistance is met, withdraw and re-attempt.[7][10]
-
Once the needle is advanced to the pre-measured mark, slowly administer the solution.[7]
-
-
Post-Administration:
-
Gently withdraw the needle.
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[7]
-
Experimental workflow for oral gavage in rats.
Protocol for Induction of Heart Failure: Coronary Artery Ligation Model
This is a widely used surgical model to induce myocardial infarction and subsequent heart failure in rats.[11][12]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Mechanical ventilator
-
Surgical instruments
-
Suture material
-
Analgesics
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat and intubate it for mechanical ventilation.[12]
-
Shave and disinfect the surgical area on the left side of the chest.
-
-
Surgical Procedure:
-
Closure and Recovery:
-
Close the chest wall in layers.
-
Gradually wean the rat off the ventilator.
-
Administer analgesics for post-operative pain management.[12]
-
-
Post-Operative Care:
-
House the rats individually after surgery for close monitoring.
-
Provide soft, easily accessible food and water.
-
Monitor for signs of pain, infection, or respiratory distress.
-
Experimental Timeline Example:
-
Day 0: Coronary artery ligation surgery.
-
Day 1-3: Post-operative recovery and monitoring.
-
Day 4 onwards: Initiate daily oral administration of this compound (e.g., 10 or 30 mg/kg/day) or vehicle.[1]
-
End of Study (e.g., Day 18): Euthanize animals and collect tissues for analysis (e.g., heart weight, histological analysis, gene expression).
Workflow for the rat coronary artery ligation model.
Conclusion
This compound is a promising GRK5 inhibitor with demonstrated oral activity in rat models of heart failure. The protocols and data presented in these application notes provide a foundation for further preclinical investigation into its therapeutic potential. Careful adherence to established experimental procedures and animal care guidelines is essential for obtaining reliable and reproducible results.
References
- 1. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sprague Dawley® Rat | Outbred Research Model | Taconic Biosciences [taconic.com]
- 4. inotiv.com [inotiv.com]
- 5. Left Ventricular Hypertrophy is Prevalent in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. research.fsu.edu [research.fsu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Notes and Protocols: Preparation of KR-39038 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of KR-39038, a potent and orally active G protein-coupled receptor kinase 5 (GRK5) inhibitor. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in downstream applications.
Introduction
This compound is a selective inhibitor of GRK5 with a reported IC50 value of 0.02 μM.[1][2][3][4] It functions by significantly inhibiting the angiotensin II-induced cellular hypertrophy through the suppression of the HDAC5 pathway in neonatal cardiomyocytes.[1][5] Due to its profound anti-hypertrophic effects and its ability to improve cardiac function, this compound is a valuable tool for research in heart failure and related cardiovascular diseases.[1][6]
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂ClFN₆O | [5][7] |
| Molecular Weight | 475.00 g/mol | [5][7] |
| CAS Number | 2770300-35-9 | [1][5] |
| Appearance | Solid | [7] |
| IC₅₀ (GRK5) | 0.02 μM | [1][2][3][4] |
| Solubility in DMSO | 115 mg/mL (242.11 mM) with sonication | [5] |
| Solubility in H₂O | 100 mg/mL (210.53 mM) with sonication, warming, and heating to 80°C | [5] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber, polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.75 mg of this compound (Molecular Weight: 475.00 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 4.75 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly to dissolve the powder. If necessary, use a sonicator to aid dissolution.[5]
-
Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5] It is recommended to store the solution under nitrogen.[1][5]
Experimental Workflow
The following diagram illustrates the general workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway of this compound
This compound exerts its therapeutic effects by inhibiting GRK5, which in turn suppresses the downstream signaling cascade involving HDAC5. This mechanism is particularly relevant in the context of cardiac hypertrophy.
Caption: this compound Inhibition of the GRK5-HDAC5 Pathway.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for KR-39038 in Chronic Studies
These application notes provide an overview of KR-39038, a potent and orally active inhibitor of G protein-coupled receptor kinase 5 (GRK5), and its application in preclinical chronic studies for heart failure. Detailed protocols for in vivo experiments are also presented to guide researchers in their study design.
Introduction
This compound is a small molecule inhibitor of GRK5 with an IC50 of 0.02 μM.[1][2][3] By inhibiting GRK5, this compound has been shown to suppress the HDAC5 pathway, which is implicated in pathological cardiac hypertrophy.[1] Preclinical studies have demonstrated its therapeutic potential in attenuating cardiac hypertrophy, reducing myocardial remodeling, and improving cardiac function in animal models of heart failure.[2][3] These findings suggest that this compound could be a valuable pharmacological tool for investigating the role of GRK5 in cardiovascular diseases and a potential therapeutic candidate for heart failure.
Mechanism of Action
This compound exerts its effects by selectively inhibiting GRK5. This kinase plays a crucial role in the development of pathological cardiac hypertrophy. The inhibition of GRK5 by this compound leads to the suppression of angiotensin II-induced cellular hypertrophy and the phosphorylation of HDAC5 in cardiomyocytes.[1][4]
Quantitative Data from Preclinical Chronic Studies
The following table summarizes the treatment durations and dosages of this compound used in published preclinical chronic studies.
| Animal Model | Condition | Treatment Duration | Dosing Regimen | Key Findings | Reference |
| Mouse | Pressure Overload-Induced Cardiac Hypertrophy | 14 days | 30 mg/kg/day, oral administration | 43% reduction in left ventricular weight. | [2][3] |
| Rat | Chronic Heart Failure (following coronary artery ligation) | 12 weeks | 10 and 30 mg/kg/day, oral administration | Significant preservation of cardiac function and attenuation of myocardial remodeling. | [5] |
Experimental Protocols
Pressure Overload-Induced Cardiac Hypertrophy in Mice
This protocol describes the induction of cardiac hypertrophy in mice via transverse aortic constriction (TAC) and subsequent treatment with this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Suture materials
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.
-
Transverse Aortic Constriction (TAC):
-
Anesthetize the mouse using isoflurane.
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture tied around the aorta and a 27-gauge needle.
-
Remove the needle to create a constriction of a defined diameter.
-
Close the chest and suture the skin incision.
-
Administer post-operative analgesics as required.
-
-
Post-operative Care: Allow the animals to recover for 24 hours post-surgery.
-
Treatment Administration:
-
Monitoring: Monitor the animals daily for any signs of distress, and record their body weight regularly.
-
Endpoint and Tissue Collection:
-
At the end of the 14-day treatment period, euthanize the mice.
-
Excise the hearts, wash with phosphate-buffered saline (PBS), and blot dry.
-
Measure the heart weight and left ventricular weight.
-
Fix a portion of the heart in 10% neutral buffered formalin for histological analysis and snap-freeze the remaining tissue in liquid nitrogen for molecular analysis.
-
Chronic Heart Failure Model in Rats
This protocol details the induction of chronic heart failure in rats by coronary artery ligation and subsequent long-term treatment with this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle
-
Anesthetics
-
Surgical instruments
-
Suture materials
-
Echocardiography equipment
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week prior to the experiment.
-
Coronary Artery Ligation:
-
Anesthetize the rat.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture.
-
Successful ligation is confirmed by the immediate appearance of a pale area in the myocardium.
-
Close the chest in layers.
-
Provide post-operative analgesia.
-
-
Post-operative Care and Echocardiography:
-
Allow the animals to recover.
-
Perform baseline echocardiography to assess cardiac function post-ligation.
-
-
Treatment Administration:
-
Randomly assign rats to vehicle and this compound treatment groups (10 mg/kg and 30 mg/kg).
-
Administer this compound or vehicle orally once daily for 12 weeks.[5]
-
-
Functional Assessment:
-
Perform serial echocardiography at specified time points (e.g., 4, 8, and 12 weeks) to monitor changes in cardiac function (e.g., ejection fraction, fractional shortening).
-
-
Endpoint and Tissue Collection:
-
At the end of the 12-week treatment period, euthanize the rats.
-
Excise the hearts for gravimetric, histological, and molecular analyses as described in the mouse protocol.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for KR-39038 in Neonatal Cardiomyocyte Hypertrophy Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KR-39038, a potent G protein-coupled receptor kinase 5 (GRK5) inhibitor, in in vitro neonatal cardiomyocyte hypertrophy assays. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes.
Introduction
Cardiac hypertrophy, an enlargement of cardiomyocytes, is an adaptive response to pressure overload and other stimuli. However, sustained hypertrophy can progress to heart failure. G protein-coupled receptor kinase 5 (GRK5) has emerged as a key regulator of pathological cardiac hypertrophy. Upon hypertrophic stimulation, GRK5 translocates to the nucleus and acts as a kinase for histone deacetylase 5 (HDAC5). Phosphorylation of HDAC5 leads to its nuclear export, thereby de-repressing the myocyte enhancer factor-2 (MEF2), a transcription factor that drives the expression of pro-hypertrophic genes.[1][2][3][4][5] this compound is a potent and selective inhibitor of GRK5, offering a valuable tool to investigate the role of GRK5 in cardiomyocyte hypertrophy and as a potential therapeutic agent.[6][7][8]
Mechanism of Action of this compound
This compound exerts its anti-hypertrophic effects by directly inhibiting the kinase activity of GRK5. With an IC50 value of 0.02 µM, it effectively prevents the GRK5-mediated phosphorylation of HDAC5 in neonatal cardiomyocytes.[6][7][8] This inhibition blocks the subsequent nuclear export of HDAC5, maintaining the repression of MEF2 and ultimately suppressing the transcription of genes associated with cardiac hypertrophy.
Signaling Pathway of this compound in Cardiomyocyte Hypertrophy
Caption: this compound inhibits GRK5, preventing HDAC5 phosphorylation and subsequent hypertrophic gene transcription.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects in neonatal cardiomyocyte hypertrophy assays.
Table 1: Potency of this compound
| Parameter | Value | Reference |
| IC50 (GRK5 Inhibition) | 0.02 µM | [6][7][8] |
Table 2: Effective Concentrations of this compound in Neonatal Cardiomyocyte Assays
| Hypertrophic Stimulus | This compound Concentration | Observed Effect | Reference |
| Angiotensin II (0.1 µM) | 0.1 µM and higher | Significant inhibition of cellular hypertrophy | [8] |
| Angiotensin II (0.1 µM) | 0.3 µM and higher | Decreased HDAC5 phosphorylation | [6] |
Experimental Protocols
This section provides detailed protocols for the isolation of neonatal rat ventricular myocytes (NRVMs) and the subsequent hypertrophy assay using this compound.
Experimental Workflow
Caption: Workflow for neonatal cardiomyocyte hypertrophy assay with this compound.
Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol is adapted from established methods for isolating NRVMs.
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS), calcium and magnesium-free
-
Trypsin (0.125%) in HBSS
-
Collagenase Type II
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Percoll
-
Culture plates/dishes coated with fibronectin or gelatin
Procedure:
-
Heart Isolation: Euthanize neonatal rat pups in accordance with institutional guidelines. Rapidly excise the hearts and place them in ice-cold HBSS.
-
Ventricle Dissection: In a sterile culture dish, remove the atria and large vessels, leaving the ventricles. Mince the ventricular tissue into small pieces (1-2 mm³).
-
Enzymatic Digestion:
-
Transfer the minced tissue to a solution containing trypsin and collagenase.
-
Incubate at 37°C with gentle agitation.
-
Collect the supernatant containing dissociated cells at regular intervals and neutralize the enzymatic activity with an equal volume of DMEM with 10% FBS.
-
Repeat the digestion process until the tissue is fully dissociated.
-
-
Cell Filtration and Pre-plating:
-
Pool the collected cell suspensions and pass them through a 70 µm cell strainer.
-
Centrifuge the cell suspension and resuspend the pellet in DMEM with 10% FBS.
-
To enrich for cardiomyocytes, pre-plate the cells on an uncoated culture dish for 60-90 minutes. Fibroblasts will preferentially adhere, leaving cardiomyocytes in the supernatant.
-
-
Cardiomyocyte Plating:
-
Collect the non-adherent cell suspension (enriched cardiomyocytes).
-
Determine cell density and plate the cardiomyocytes on fibronectin or gelatin-coated plates at a suitable density for your experiments.
-
Culture the cells in DMEM with 10% FBS at 37°C in a humidified incubator with 5% CO2. Allow the cells to attach and start beating, typically within 24-48 hours.
-
Protocol 2: In Vitro Cardiomyocyte Hypertrophy Assay with this compound
Procedure:
-
Serum Starvation: After 24-48 hours of plating, when cardiomyocytes are synchronously contracting, replace the culture medium with serum-free DMEM for 12-24 hours.
-
This compound Pre-treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute this compound in serum-free DMEM to the desired final concentrations (e.g., 0.1, 0.3, 1.0 µM).
-
Aspirate the serum-free medium from the cells and add the medium containing this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the cells with this compound for 1-2 hours.
-
-
Induction of Hypertrophy:
-
Angiotensin II-induced hypertrophy: Prepare a stock solution of Angiotensin II. Add Angiotensin II directly to the wells containing this compound or vehicle to a final concentration of 100 nM.
-
Phenylephrine-induced hypertrophy: Prepare a stock solution of Phenylephrine. Add Phenylephrine directly to the wells to a final concentration of 10-50 µM.
-
Include a control group of cells that are not treated with a hypertrophic agonist.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Analysis: Following incubation, proceed with the desired analysis methods to quantify cardiomyocyte hypertrophy.
Protocol 3: Quantification of Cardiomyocyte Hypertrophy
1. Measurement of Cell Surface Area:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the cells with an antibody against a cardiomyocyte-specific marker, such as α-actinin, followed by a fluorescently labeled secondary antibody.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ) to measure the surface area of individual cardiomyocytes.
2. Quantification of Hypertrophic Markers (qPCR):
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Use quantitative real-time PCR (qPCR) to measure the mRNA expression levels of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC). Normalize the expression to a housekeeping gene (e.g., GAPDH).
3. Quantification of Hypertrophic Markers (Western Blot):
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against ANP, BNP, or β-MHC.
-
Use a suitable secondary antibody and detection system to visualize the protein bands.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH or α-tubulin).
4. Assessment of HDAC5 Phosphorylation:
-
To assess the direct effect of this compound on its target, treat cells with the hypertrophic agonist for a shorter duration (e.g., 15-30 minutes) following this compound pre-treatment.[6]
-
Lyse the cells and perform a Western blot as described above, using an antibody specific for phosphorylated HDAC5. A total HDAC5 antibody should be used for normalization.
Conclusion
This compound is a valuable research tool for investigating the role of GRK5 in neonatal cardiomyocyte hypertrophy. The protocols and data presented in these application notes provide a framework for designing and executing robust in vitro hypertrophy assays. By utilizing this compound, researchers can further elucidate the molecular mechanisms underlying cardiac hypertrophy and explore the therapeutic potential of GRK5 inhibition.
References
- 1. pnas.org [pnas.org]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Nuclear Effects of GRK5 on HDAC5-regulated Gene Transcription in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetic Profile of KR-39038 in Rodents
These application notes provide a comprehensive overview of the pharmacokinetic profile of KR-39038, a potent and orally active G protein-coupled receptor kinase 5 (GRK5) inhibitor, in rodent models. The provided protocols and data are intended for researchers, scientists, and drug development professionals working on the preclinical evaluation of this compound for potential therapeutic applications, particularly in the context of heart failure.
Introduction
This compound has been identified as a novel small molecule inhibitor of GRK5 with an IC50 value of 0.02 μM.[1][2][3][4][5] It has demonstrated significant anti-hypertrophic effects in cellular and animal models of heart failure.[1][2][3][4][5] Mechanistically, this compound inhibits angiotensin II-induced cellular hypertrophy by suppressing the HDAC5 pathway in neonatal cardiomyocytes.[1][6] Understanding the pharmacokinetic properties of this compound is crucial for the design and interpretation of in vivo efficacy studies and for its further development as a therapeutic agent. This document summarizes the available pharmacokinetic data in rodents and provides detailed protocols for its assessment.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been characterized in Sprague-Dawley rats following single intravenous (IV) and oral (PO) administrations. The data are summarized in the table below for easy comparison.
| Parameter | Intravenous (5 mg/kg) | Oral (300 mg/kg) |
| Cmax (µg/mL) | N/A | 5.2 ± 2.8 |
| Tmax (h) | N/A | 0.7 ± 0.2 |
| t1/2 (h) | 0.7 ± 0.04 | 2.3 ± 2.9 |
| AUC0-∞ (µg·h/mL) | 3.4 ± 1.0 | 8.9 ± 5.0 |
| Clearance (CL) (L/h/kg) | 1.6 ± 0.5 | N/A |
| Volume of Distribution (Vss) (L/kg) | 1.2 ± 0.2 | N/A |
| Bioavailability (F) (%) | N/A | 4.3 ± 2.4 |
| Data sourced from MedChemExpress product information.[6] |
Experimental Protocols
Animal Models
-
Species: Sprague-Dawley rats (male, 260-300 g for pharmacokinetic studies; 380-420 g for efficacy studies) and C57BL/6 mice (male, 20-24 g for efficacy studies).[3][4][6]
-
Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water. All animal procedures should be conducted in accordance with institutional guidelines for the care and use of laboratory animals.
Formulation and Administration
-
Oral Administration: For oral gavage, this compound can be suspended in a vehicle of 0.5% carboxymethyl cellulose.[3]
-
Intravenous Administration: The specific formulation for intravenous administration is not detailed in the available literature. A common practice for preclinical compounds is to dissolve them in a vehicle such as a mixture of DMSO and PEG300 (e.g., 15:85 v/v) or other suitable solubilizing agents.[7] It is recommended to perform formulation development studies to ensure solubility and stability for IV administration.
Pharmacokinetic Study in Rats
This protocol describes the procedure to determine the pharmacokinetic profile of this compound in Sprague-Dawley rats.
-
Dosing:
-
Blood Sampling:
-
Collect blood samples from the jugular vein or other appropriate site at the following time points post-dosing: 0.08, 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, and 24 hours.[3]
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Quantify the concentration of this compound in plasma samples using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[3] While specific parameters for this compound are not publicly available, a general approach for small molecule quantification in plasma involves protein precipitation followed by LC-MS/MS analysis.[8]
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, CL, Vss, and F) using non-compartmental analysis with appropriate software (e.g., WinNonLin).[9]
-
Tissue Distribution Study in Rats
This protocol outlines the assessment of this compound distribution in various tissues.
-
Dosing: Administer a single intravenous dose of 10 mg/kg this compound to Sprague-Dawley rats.[3]
-
Tissue Collection:
-
At 10 minutes and 4 hours post-dosing, euthanize the animals and collect plasma and tissue samples (heart, brain, liver, lung, and kidney).[3]
-
-
Sample Processing and Analysis:
-
Homogenize the tissue samples.
-
Analyze the concentration of this compound in plasma and tissue homogenates using a validated LC-MS/MS method.
-
Notably, 4 hours after intravenous injection, the concentration of this compound in cardiac tissue was found to be 16.9 times higher than in plasma.[4]
-
Signaling Pathway and Experimental Workflow Diagrams
GRK5-HDAC5 Signaling Pathway in Cardiac Hypertrophy
This compound exerts its therapeutic effect by inhibiting GRK5, which plays a critical role in the signaling cascade leading to pathological cardiac hypertrophy. In response to hypertrophic stimuli, GRK5 translocates to the nucleus where it phosphorylates and inactivates histone deacetylase 5 (HDAC5).[1][2] This leads to the de-repression of the transcription factor myocyte enhancer factor 2 (MEF2), promoting the expression of genes associated with cardiac hypertrophy.[1]
Caption: GRK5-HDAC5 signaling pathway in cardiac hypertrophy and the inhibitory action of this compound.
Experimental Workflow for Pharmacokinetic Profiling
The following diagram illustrates the logical flow of a typical pharmacokinetic study for a novel compound like this compound in a rodent model.
Caption: Experimental workflow for determining the pharmacokinetic profile of this compound in rodents.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Nuclear Effects of GRK5 on HDAC5-regulated Gene Transcription in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
- 9. Physiological, pharmacokinetic and liver metabolism comparisons between 3-, 6-, 12- and 18-month-old male Sprague Dawley rats under ketamine-xylazine anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing KR-39038 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of KR-39038 for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of G protein-coupled receptor kinase 5 (GRK5). Its mechanism of action involves the suppression of the HDAC5 pathway, which has been shown to inhibit angiotensin II-induced cellular hypertrophy in neonatal cardiomyocytes.
Q2: What is the IC50 of this compound?
The reported IC50 value for this compound against GRK5 is 0.02 µM.
Q3: What is a recommended starting concentration for this compound in a cell-based assay?
Based on published data, a concentration range of 0.1 µM to 1.0 µM is a good starting point for many cell-based assays. Significant inhibition of angiotensin II-induced cellular hypertrophy has been observed at concentrations of 0.1 µM and higher. A decrease in angiotensin II-induced HDAC5 phosphorylation has been noted at 0.3 µM and higher concentrations.
Q4: How should I prepare and store this compound?
For optimal stability and activity, it is crucial to follow the manufacturer's storage instructions, which typically involve storing the compound at low temperatures and protecting it from light. When preparing for an experiment, it is best to make fresh dilutions from a concentrated stock solution. To prevent degradation from repeated freeze-thaw cycles, consider preparing single-use aliquots of the stock solution.
Troubleshooting Guide
Issue 1: No observable effect of this compound in my cell-based assay.
If you are not observing the expected inhibitory effects of this compound, consider the following troubleshooting steps:
-
Concentration Optimization: The initial concentration may be too low. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
-
Cell Permeability: While this compound is orally active, poor cell permeability can sometimes be an issue for small molecule inhibitors in in-vitro settings.
-
Compound Stability: Ensure the compound has not degraded. Prepare fresh solutions for each experiment and handle the stock solution as recommended.
-
Cell Health and Density: The health, passage number, and confluency of your cells can significantly impact experimental outcomes. Use healthy, low-passage cells and maintain consistent cell densities across experiments.
Issue 2: High variability between experimental replicates.
High variability can obscure the true effect of the compound. Here are some tips to improve consistency:
-
Consistent Cell Seeding: Ensure a uniform single-cell suspension before seeding to avoid clumps and ensure even cell distribution in the wells.
-
Pipetting Technique: Use calibrated pipettes and maintain a consistent pipetting technique, especially when performing serial dilutions.
-
Edge Effects: The "edge effect" in multi-well plates, caused by increased evaporation in the outer wells, can lead to variability. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.
Experimental Protocols and Data
Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines a general method for determining the effective concentration of this compound for your specific cell-based assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well plates (e.g., 96-well)
-
Assay-specific reagents (e.g., for viability, proliferation, or protein phosphorylation analysis)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader or other appropriate detection instrument
Methodology:
-
Cell Seeding: a. Harvest and count your cells, ensuring they are in a single-cell suspension. b. Seed the cells into the wells of a multi-well plate at a predetermined optimal density. c. Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. A common approach is to start with a high concentration and perform 1:3 or 1:10 dilutions to generate a range of concentrations for the dose-response curve. b. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. c. Carefully remove the medium from the wells and add the prepared this compound dilutions or controls. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Measurement: a. Perform the specific assay according to the manufacturer's instructions (e.g., add viability reagent and measure luminescence).
-
Data Analysis: a. Plot the assay signal against the log of the this compound concentration. b. Use a non-linear regression analysis to fit a dose-response curve and determine the EC50 or IC50 value.
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| IC50 (GRK5) | 0.02 µM | - | |
| Effective Concentration (Inhibition of Cellular Hypertrophy) | ≥ 0.1 µM | Neonatal Cardiomyocytes | |
| Effective Concentration (Inhibition of HDAC5 Phosphorylation) | ≥ 0.3 µM | Neonatal Cardiomyocytes |
Visualizations
Caption: this compound signaling pathway.
KR-39038 solubility and stability issues
Welcome to the technical support center for KR-39038. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active inhibitor of G protein-coupled receptor kinase 5 (GRK5).[1][2][3] Its mechanism of action involves the suppression of the HDAC5 (Histone deacetylase 5) pathway, which has been shown to have anti-hypertrophic effects and improve cardiac function in heart failure research.[1][2][4] The IC50 value for this compound against GRK5 is 0.02 μM.[1][2][5]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in both DMSO and water. For in vitro studies, DMSO is a common solvent.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure the stability of your this compound stock solutions, it is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1][4]
Q4: I am observing precipitation in my aqueous working solution. What could be the cause?
A4: While this compound is soluble in water, its solubility is enhanced by heating. If you are preparing aqueous solutions, precipitation can occur as the solution cools to room temperature. It is crucial to ensure the compound is fully dissolved and to consider the temperature at which you are performing your experiments.
Q5: Can I use this compound for in vivo studies?
A5: Yes, this compound is orally active and has been used in in vivo studies.[1][2][3] For oral administration in animal models, it has been used at doses of 10 and 30 mg/kg/day.[2][3][5]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
-
Symptom: The compound is not fully dissolving in the chosen solvent, or visible particulates remain.
-
Possible Cause: Insufficient solvent volume, inadequate mixing, or inappropriate solvent temperature.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you are not exceeding the solubility limits (see table below).
-
Apply Sonication: For both DMSO and water, using an ultrasonic bath can aid in dissolution.[4]
-
Apply Heat (for aqueous solutions): When preparing aqueous solutions, warming and heating up to 80°C can significantly improve solubility.[4] Be mindful of the potential for precipitation upon cooling.
-
Increase Solvent Volume: If the concentration is high, try increasing the volume of the solvent.
-
Issue 2: Compound Precipitation in Cell Culture Media
-
Symptom: After adding the this compound stock solution (typically in DMSO) to your cell culture media, a precipitate forms.
-
Possible Cause: The final concentration of DMSO in the media may be too low to maintain solubility, or the compound is precipitating out in the aqueous environment of the media.
-
Troubleshooting Steps:
-
Minimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is as low as possible (typically <0.5%) to avoid solvent-induced artifacts.
-
Pre-warm Media: Add the this compound stock solution to pre-warmed cell culture media and mix thoroughly immediately to aid in dispersion.
-
Serial Dilutions: Consider making intermediate dilutions of your stock solution in pre-warmed media before adding it to your final culture volume.
-
Issue 3: Inconsistent Experimental Results
-
Symptom: High variability between replicate experiments or a loss of compound activity over time.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Proper Storage: Confirm that your stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) and protected from light.[1] Storing under nitrogen is also recommended.[1]
-
Avoid Freeze-Thaw Cycles: Aliquot your stock solutions into single-use volumes to prevent degradation from repeated temperature changes.[1]
-
Fresh Working Solutions: Prepare fresh working solutions from your stock solution for each experiment.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Method |
| DMSO | 115 mg/mL (242.11 mM) | Requires sonication |
| Water | 100 mg/mL (210.53 mM) | Requires sonication, warming, and heating to 80°C |
Data sourced from MedChemExpress product datasheet.[4]
Table 2: In Vitro and In Vivo Experimental Concentrations
| Experiment Type | Concentration/Dosage | Organism/Cell Line | Reference |
| In Vitro (IC50) | 0.02 μM | GRK5 Kinase Assay | [1][2][5] |
| In Vitro | 0.1 µM and higher | Neonatal Cardiomyocytes (Angiotensin II-induced hypertrophy) | [1] |
| In Vitro | 0.3 µM and higher | Neonatal Cardiomyocytes (Angiotensin II-induced HDAC5 phosphorylation) | [1] |
| In Vivo | 30 mg/kg (oral, daily for 14 days) | Mouse (Pressure overload-induced cardiac hypertrophy) | [2][3][5] |
| In Vivo | 10 and 30 mg/kg/day (oral) | Rat (Chronic heart failure model) | [2][3][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilution: Serially dilute the stock solution in the pre-warmed medium to achieve the final desired concentration. Ensure rapid and thorough mixing after each dilution step to prevent precipitation.
-
Application: Immediately add the final working solution to your cell culture plates.
Mandatory Visualizations
Caption: Signaling pathway of this compound in inhibiting cardiac hypertrophy.
Caption: Recommended workflow for preparing and using this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Assessing KR-39038 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of KR-39038 in primary cell cultures. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate accurate and reproducible results.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of G protein-coupled receptor kinase 5 (GRK5), with an IC50 of 0.02 μM.[1][2] Its primary mechanism of action involves the suppression of the HDAC5 pathway, which has been shown to inhibit angiotensin II-induced cellular hypertrophy in neonatal cardiomyocytes.[1][2]
Q2: What is the expected cytotoxicity of this compound in primary cells?
A2: Preliminary studies have indicated that this compound exhibits low cytotoxicity. For instance, its EC50 values were found to be 61.1 µM in NIH3T3 cells, 89.9 µM in L929 cells, and greater than 100 µM in VERO, HFL-1, and CHO-K1 cell lines. While these are not all primary cells, they suggest a favorable cytotoxicity profile. Specific cytotoxicity in your primary cell type of interest should be determined experimentally.
Q3: What are the initial steps to consider before starting a cytotoxicity experiment with this compound?
A3: Before initiating your experiment, it is crucial to:
-
Ensure the health and viability of your primary cells. Primary cells are more sensitive than cell lines, so proper handling and culture conditions are paramount.
-
Verify the final concentration of the solvent (e.g., DMSO) in your culture medium. High concentrations of solvents can be toxic to cells.
-
Perform a dose-response curve. This will help determine the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) of this compound in your specific cell type.
-
Optimize the exposure time. The duration of treatment with this compound will influence the observed cytotoxicity.
Q4: How can I minimize the cytotoxic effects of this compound if they are observed at my desired therapeutic concentration?
A4: If you observe significant cytotoxicity, consider the following strategies:
-
Lower the concentration and/or reduce the exposure time.
-
Co-incubate with cytoprotective agents. Depending on the suspected mechanism of toxicity, antioxidants like N-acetylcysteine or pan-caspase inhibitors such as Z-VAD-FMK may mitigate cell death.
-
Adjust the serum concentration in your culture medium. Serum can influence drug availability and cytotoxicity.
Troubleshooting Guides
This section addresses common issues encountered during cytotoxicity assessment of this compound in primary cells.
General Primary Cell Culture Issues
| Problem | Possible Cause | Suggested Solution |
| High background cell death in untreated controls | Poor primary cell quality or viability. | Use freshly isolated cells with high viability. Optimize isolation and culture protocols. |
| Suboptimal culture conditions (e.g., media, supplements, CO2). | Ensure media and supplements are fresh and appropriate for the cell type. Calibrate incubator settings. | |
| Contamination (mycoplasma, bacteria, fungi). | Regularly test for mycoplasma. Practice sterile techniques. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before plating. Use reverse pipetting techniques for viscous cell suspensions. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors. | Calibrate pipettes regularly. Use a consistent pipetting technique. |
Assay-Specific Troubleshooting
| Assay | Problem | Possible Cause | Suggested Solution |
| MTT Assay | High background absorbance in cell-free wells | Contamination of reagents or media. | Use fresh, sterile reagents and media. |
| Phenol red in the medium can interfere. | Use phenol red-free medium for the assay.[3] | ||
| Low signal or poor dynamic range | Low cell number or low metabolic activity. | Increase cell seeding density. Increase incubation time with MTT reagent. | |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution by vigorous mixing or longer incubation with the solubilizing agent. | ||
| LDH Assay | High background in media-only controls | LDH present in serum supplement. | Use low-serum (e.g., 1-5%) or serum-free medium for the assay.[4][5][6] Heat-inactivate the serum. |
| Hemolysis during primary cell isolation. | Optimize cell isolation to minimize red blood cell lysis. | ||
| Low signal | Insufficient cell lysis or low LDH release. | Ensure the use of a lysis control to determine maximal LDH release. Optimize incubation time. | |
| Neutral Red Assay | Precipitation of Neutral Red in the medium | pH of the medium. | Ensure the medium pH is buffered correctly. Prepare Neutral Red solution fresh. |
| Crystal formation in wells | High concentration of Neutral Red. | Use the recommended concentration of Neutral Red. Incubate the plate to allow crystals to dissolve.[7][8] | |
| Caspase-3/7 Assay | Low signal | Caspase activation is a transient event; the measurement might be at a suboptimal time point. | Perform a time-course experiment to identify the peak of caspase activity.[9][10] |
| Low level of apoptosis induction. | Use a positive control (e.g., staurosporine) to confirm assay performance. | ||
| Insufficient cell number. | Increase the number of cells seeded per well. |
Quantitative Data Summary
The following table summarizes the known cytotoxic concentrations of this compound in various cell lines. Researchers should use this as a reference and determine the specific cytotoxicity in their primary cell model of interest.
| Cell Line | EC50 (µM) | Reference |
| NIH3T3 | 61.1 | Lee et al., 2020 |
| L929 | 89.9 | Lee et al., 2020 |
| VERO | >100 | Lee et al., 2020 |
| HFL-1 | >100 | Lee et al., 2020 |
| CHO-K1 | >100 | Lee et al., 2020 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
Materials:
-
Primary cells
-
Complete culture medium (low serum recommended)
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis solution (for positive control)
-
96-well clear flat-bottom plates
Procedure:
-
Seed primary cells in a 96-well plate.
-
Treat cells with serial dilutions of this compound. Include untreated (spontaneous LDH release), vehicle, and maximum LDH release (lysis solution) controls.
-
Incubate for the desired time.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light, for the recommended time.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound stock solution
-
Neutral Red solution (e.g., 50 µg/mL in PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
96-well clear flat-bottom plates
Procedure:
-
Seed and treat cells with this compound as described for the MTT assay.
-
After the incubation period, remove the treatment medium and add medium containing Neutral Red.
-
Incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red-containing medium and wash the cells gently with PBS.
-
Add the destain solution to each well and incubate with gentle shaking for 10 minutes to extract the dye.
-
Measure the absorbance at approximately 540 nm.
Caspase-3/7 Activity Assay
This assay quantifies apoptosis by measuring the activity of effector caspases 3 and 7.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound stock solution
-
Caspase-3/7 assay kit (containing a luminogenic or fluorogenic substrate)
-
96-well opaque-walled plates (for luminescent or fluorescent assays)
Procedure:
-
Seed primary cells in a 96-well opaque-walled plate.
-
Treat cells with serial dilutions of this compound. Include appropriate controls.
-
Incubate for the desired time.
-
Equilibrate the plate to room temperature.
-
Add the Caspase-3/7 reagent to each well according to the manufacturer's protocol.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure luminescence or fluorescence using a microplate reader.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting cardiac hypertrophy.
General Experimental Workflow for Cytotoxicity Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencellonline.com [sciencellonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.com]
Technical Support Center: Improving the Bioavailability of KR-39038
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with KR-39038, a potent G protein-coupled receptor kinase 5 (GRK5) inhibitor. The focus is on strategies to improve its oral bioavailability, which has been reported to be low.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and what are the likely contributing factors?
A1: The oral bioavailability of this compound in Sprague-Dawley rats has been reported to be approximately 4.3%.[1][2] Several factors, common to compounds with its structural characteristics, could contribute to this low bioavailability:
-
Poor Aqueous Solubility: The quinazolinone core of this compound suggests it may have low solubility in aqueous solutions, which is a rate-limiting step for absorption in the gastrointestinal (GI) tract.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall and/or liver before it reaches systemic circulation. The quinazolinone structure and the polyamine side chain present potential sites for metabolic enzymes.[3][4][5]
-
Efflux Transporter Activity: It is possible that this compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells back into the GI lumen, thereby reducing its net absorption.[6]
Q2: What are the known physicochemical properties of this compound?
A2: Currently, detailed physicochemical data in the public domain is limited. However, some information is available:
-
Chemical Formula: C₂₄H₃₂ClFN₆O[7]
-
Molecular Weight: 475.00 g/mol [7]
-
Solubility: Soluble in DMSO and in water with the aid of ultrasonication and warming to 80°C.[8]
-
Structure: The molecule contains a quinazolinone core and a polyamine side chain.[9][10][11]
Q3: What initial in vitro assays can I perform to investigate the low bioavailability of this compound?
A3: A systematic in vitro evaluation can help identify the primary barriers to oral absorption. Key assays include:
-
Aqueous Solubility Assessment: Determine the kinetic and thermodynamic solubility of this compound in buffers at different pH values (e.g., pH 1.2, 6.8, and 7.4) to simulate conditions in the GI tract.
-
In Vitro Permeability Assay (e.g., Caco-2 Assay): This assay uses a monolayer of human colon adenocarcinoma cells to predict intestinal drug permeability and identify potential P-gp efflux.[1][8][12]
-
In Vitro Metabolic Stability Assay: Using liver microsomes or S9 fractions, this assay determines the rate at which this compound is metabolized, providing an indication of its susceptibility to first-pass metabolism.[13][14][15][16][17]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to the bioavailability of this compound.
Problem 1: Inconsistent or low in vivo efficacy despite high in vitro potency.
This is a common issue when a compound has poor oral bioavailability. The troubleshooting workflow below can help diagnose the underlying cause.
Caption: Troubleshooting workflow for low in vivo efficacy.
Problem 2: High variability in plasma concentrations of this compound in animal studies.
High variability can be due to formulation issues or food effects.
-
Is the compound fully in solution in your dosing vehicle?
-
Troubleshooting Step: Visually inspect the dosing formulation for any precipitation. If precipitation is observed, consider alternative solubilizing agents or a different formulation approach.
-
-
Could there be a food effect?
-
Troubleshooting Step: Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on absorption.
-
Strategies to Enhance Bioavailability
Based on the likely causes of low bioavailability, several formulation strategies can be employed. The choice of strategy will depend on the specific challenges identified in your initial in vitro assays.
| Strategy | Description | When to Use |
| Particle Size Reduction | Decreasing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate. Techniques include micronization and nanosizing. | When low solubility and slow dissolution are the primary rate-limiting steps for absorption. |
| Amorphous Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state. This high-energy form has a higher apparent solubility and dissolution rate compared to the crystalline form. | For poorly soluble crystalline compounds where the dissolution rate is the main barrier. |
| Lipid-Based Formulations (e.g., SEDDS) | Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids. This can improve solubility and absorption.[18][19][20][21][22] | For highly lipophilic (poorly water-soluble) drugs. SEDDS can also enhance lymphatic uptake, which may help bypass first-pass metabolism. |
| Use of Solubilizing Excipients | Incorporating surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) into the formulation can enhance the solubility of the drug in the GI tract. | A general approach that can be combined with other strategies to improve the solubility of a wide range of poorly soluble compounds. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general procedure for assessing the intestinal permeability of this compound and identifying its potential as a P-gp substrate.
1. Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Assay Procedure:
-
Wash the Caco-2 cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the dosing solution of this compound (e.g., 10 µM in HBSS) to the apical (A) side of the inserts.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (B) side.
-
To assess efflux, perform the experiment in the reverse direction (B to A).
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions (A to B and B to A) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.
-
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 13. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 18. scispace.com [scispace.com]
- 19. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 20. ijpcbs.com [ijpcbs.com]
- 21. sphinxsai.com [sphinxsai.com]
- 22. researchgate.net [researchgate.net]
Navigating KR-39038 Experiments: A Technical Support Guide
Welcome to the technical support center for KR-39038, a potent and selective inhibitor of G protein-coupled receptor kinase 5 (GRK5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common pitfalls encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: My in vitro assay with this compound is showing inconsistent results. What are some common causes?
A1: Inconsistent results in in vitro assays using this compound can stem from several factors. Firstly, due to its chemical nature, proper solubilization and storage are critical. Ensure the compound is fully dissolved in a suitable solvent like DMSO and stored under recommended conditions (-20°C for short-term, -80°C for long-term) to prevent degradation from repeated freeze-thaw cycles.[1] Secondly, the cellular model and assay conditions must be optimized. The inhibitory effect of this compound on angiotensin II-induced cellular hypertrophy is concentration-dependent, with significant effects observed at 0.1 µM and higher.[1] Verify that the concentration range you are using is appropriate for your specific cell line and experimental setup. Finally, ensure the purity of the this compound compound, as impurities can lead to off-target effects and variability.
Q2: I am not observing the expected anti-hypertrophic effects of this compound in my animal model. What should I check?
A2: If you are not seeing the expected anti-hypertrophic effects in your animal model, several aspects of your experimental design should be reviewed. The dosage and administration route are critical. For a pressure overload-induced cardiac hypertrophy mouse model, daily oral administration of 30 mg/kg for 14 days has been shown to be effective.[2][3][4] For a rat model of chronic heart failure following coronary artery ligation, oral treatment with 10 and 30 mg/kg/day has demonstrated significant preservation of cardiac function.[2][4] Ensure your dosing regimen is consistent with these established protocols. Additionally, the timing of treatment initiation is crucial. In the mouse model, administration began 24 hours after the operation.[1] The choice of animal model and the method of inducing cardiac hypertrophy can also influence the outcome.
Q3: How can I confirm that this compound is specifically inhibiting GRK5 in my experiment?
A3: To confirm GRK5-specific inhibition, consider including a combination of positive and negative controls in your experimental design. A key downstream target of GRK5 in the context of cardiac hypertrophy is the phosphorylation of HDAC5.[1][2][3] Measuring the levels of phosphorylated HDAC5 in your experimental system can serve as a biomarker for this compound activity. A decrease in angiotensin II-induced HDAC5 phosphorylation upon treatment with this compound would support its on-target effect.[1][5] Additionally, using a known, less potent GRK5 inhibitor like amlexanox as a reference compound can help benchmark the effects of this compound.[6][7]
Troubleshooting Guides
Problem: High variability in cell-based assay results.
Possible Causes & Solutions:
| Cause | Solution |
| Improper Compound Handling | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Aliquot the stock solution to minimize freeze-thaw cycles.[1] |
| Cell Culture Inconsistency | Ensure consistent cell passage numbers, seeding densities, and serum concentrations across experiments. Monitor cells for any signs of stress or contamination. |
| Assay Timing | Optimize the incubation time with this compound and the stimulus (e.g., angiotensin II). The timing of endpoint measurements is critical for observing maximal effects. |
| Inadequate Controls | Include vehicle-only controls, positive controls (e.g., a known GRK5 activator or a different GRK5 inhibitor), and negative controls in every assay plate. |
Problem: Lack of significant effect in an animal model of heart failure.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Drug Exposure | Verify the oral bioavailability and pharmacokinetic profile of this compound in your specific animal strain if possible. Ensure accurate oral gavage technique to deliver the full dose. |
| Inappropriate Animal Model | The pathophysiology of the chosen animal model may not be primarily driven by GRK5. Confirm that GRK5 is upregulated or plays a significant role in the specific model of heart failure being used. |
| Timing and Duration of Treatment | The therapeutic window for this compound intervention may be specific to the stage of the disease. Consider initiating treatment at different time points relative to the induction of heart failure and varying the duration of the treatment. |
| Small Sample Size | Insufficient numbers of animals per group can lead to a lack of statistical power to detect a true effect.[8][9] Perform a power analysis to determine the appropriate sample size for your study. |
Experimental Protocols
In Vitro GRK5 Inhibition Assay (TR-FRET)
This protocol is based on the time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay used to determine the IC50 of this compound.[2][6][7]
-
Prepare Assay Buffer: A typical kinase assay buffer may contain Tris-HCl, MgCl2, DTT, and a source of ATP.
-
Prepare Reagents:
-
Recombinant GRK5 enzyme.
-
Fluorescently labeled substrate peptide.
-
Europium-labeled anti-phosphoserine/threonine antibody.
-
This compound at various concentrations.
-
-
Assay Procedure:
-
Add GRK5 enzyme to the wells of a microplate.
-
Add this compound at a range of concentrations to the wells.
-
Initiate the kinase reaction by adding the substrate peptide and ATP.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction and add the detection solution containing the europium-labeled antibody.
-
Incubate to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader and calculate the ratio of the acceptor and donor fluorescence signals.
-
Data Analysis: Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Mouse Model of Pressure Overload-Induced Cardiac Hypertrophy
This protocol is a summary of the transverse aortic constriction (TAC) model used to evaluate the in vivo efficacy of this compound.[2]
-
Animal Model: Use male C57BL/6 mice (or a similar appropriate strain).
-
Surgical Procedure (TAC):
-
Anesthetize the mice.
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a suture tied against a blunted needle of a specific gauge to create a standardized constriction.
-
Remove the needle to allow for blood flow through the constricted aorta.
-
Close the chest and allow the animal to recover.
-
A sham operation should be performed on a control group, following the same procedure without the aortic ligation.
-
-
Drug Administration:
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Harvest the hearts and measure the left ventricular weight.
-
Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.
-
Conduct molecular analysis (e.g., Western blotting for hypertrophy markers and phosphorylated HDAC5) on heart tissue lysates.
-
Visualizations
Caption: Signaling pathway of this compound in inhibiting cardiac hypertrophy.
Caption: General experimental workflow for evaluating this compound.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common experiment design pitfalls [statsig.com]
- 9. bigomics.ch [bigomics.ch]
KR-39038 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using KR-39038, a potent and orally active inhibitor of G protein-coupled receptor kinase 5 (GRK5). This guide is intended for scientists and drug development professionals investigating cardiac hypertrophy and related signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of G protein-coupled receptor kinase 5 (GRK5) with an IC50 of 0.02 μM.[1][2][3] Its primary mechanism involves the suppression of the HDAC5 (Histone deacetylase 5) pathway, which plays a crucial role in the development of cardiac hypertrophy.[1] By inhibiting GRK5, this compound prevents the phosphorylation of HDAC5, leading to the attenuation of angiotensin II-induced cellular hypertrophy in neonatal cardiomyocytes.[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For stock solutions, it is recommended to use an appropriate organic solvent such as DMSO. To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should typically be less than 0.5%. Once prepared, the stock solution should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles. Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1]
Q3: What is the reported selectivity profile of this compound?
A3: While this compound is a potent inhibitor of GRK5, detailed experimental data on its selectivity against other kinases, including the closely related GRK2, was not extensively provided in its initial reports.[4] Researchers should be aware of the potential for off-target effects, which is a common characteristic of kinase inhibitors.[5]
Q4: What are the typical concentrations of this compound used in in vitro and in vivo experiments?
A4: In in vitro studies with neonatal cardiomyocytes, this compound has been shown to significantly inhibit angiotensin II-induced cellular hypertrophy at concentrations of 0.1 µM and higher.[1] A decrease in HDAC5 phosphorylation was observed at concentrations of 0.3 µM and higher.[1] For in vivo studies in mouse models of pressure overload-induced cardiac hypertrophy, a daily oral administration of 30 mg/kg for 14 days has been used.[2][3] In a rat model of chronic heart failure, treatments of 10 and 30 mg/kg/day have been effective.[2]
Troubleshooting Guide: Interpreting Unexpected Results
Scenario 1: No or Reduced Anti-Hypertrophic Effect Observed
| Potential Cause | Troubleshooting Step |
| Compound Instability or Degradation | Ensure proper storage of this compound stock solutions at -80°C or -20°C and minimize freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. The reported effective concentrations in neonatal cardiomyocytes are in the range of 0.1-1.0 µM.[1] |
| Cell Culture Conditions | Verify the health and passage number of your cardiomyocytes. Inconsistent cell seeding density can lead to variability. Ensure a homogeneous cell suspension before plating. |
| Ineffective Hypertrophic Stimulus | Confirm that your hypertrophic stimulus (e.g., angiotensin II, phenylephrine) is potent and used at the correct concentration to induce a robust hypertrophic response in your control group. |
| Assay Sensitivity | For imaging-based hypertrophy assays, ensure that the cell fixation, permeabilization, and staining protocols are optimized. For gene expression analysis (e.g., ANP, BNP), check the quality of your RNA and the efficiency of your qPCR primers. |
Scenario 2: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your culture plates. Use a single-cell suspension and consistent pipetting techniques. |
| Edge Effects in Multi-well Plates | The outer wells of a microplate are more susceptible to evaporation. To minimize this "edge effect," consider not using the outermost wells for experimental conditions or fill them with sterile PBS or media. |
| Inconsistent Compound Dosing | Ensure accurate and consistent pipetting of this compound and other reagents. For multi-well plates, be mindful of the timing of additions to each well. |
| Variable Incubation Times | Adhere to a strict and consistent incubation schedule for both the compound treatment and the hypertrophic stimulus. |
Scenario 3: Discrepancy Between Biochemical and Cellular Assay Results
| Potential Cause | Troubleshooting Step |
| High Cellular ATP Concentration | Biochemical kinase assays are often performed at ATP concentrations near the Km of the kinase. However, intracellular ATP levels are significantly higher. This can lead to a rightward shift in the IC50 value in cellular assays for ATP-competitive inhibitors. |
| Cellular Uptake and Efflux | The compound may have poor membrane permeability or be actively transported out of the cell by efflux pumps. Consider using different cell lines or performing uptake/efflux assays. |
| Off-Target Effects | The observed cellular phenotype may be a result of this compound interacting with other kinases or cellular targets.[4] Consider performing a broader kinase screen or using a secondary, structurally distinct GRK5 inhibitor to validate your findings. |
Quantitative Data Summary
| Parameter | Value | Species/Model | Reference |
| IC50 (GRK5) | 0.02 µM | Biochemical Assay | [1][2][3] |
| In Vitro Anti-Hypertrophic Effect | Significant inhibition at ≥ 0.1 µM | Neonatal Rat Cardiomyocytes | [1] |
| In Vitro HDAC5 Phosphorylation Inhibition | Decreased at ≥ 0.3 µM | Neonatal Rat Cardiomyocytes | [1] |
| In Vivo Efficacy (Cardiac Hypertrophy) | 43% reduction in left ventricular weight | Mouse Model (30 mg/kg/day, p.o.) | [2][3] |
| In Vivo Efficacy (Cardiac Function) | Significant preservation of cardiac function | Rat Model (10 & 30 mg/kg/day, p.o.) | [2] |
Experimental Protocols & Methodologies
In Vitro Cardiomyocyte Hypertrophy Assay
-
Cell Culture: Isolate neonatal rat ventricular myocytes and plate them on fibronectin-coated culture dishes.
-
Serum Starvation: After 24 hours, replace the medium with a serum-free medium for another 24 hours to synchronize the cells.
-
Treatment: Pre-treat the cardiomyocytes with varying concentrations of this compound (e.g., 0.1, 0.3, 1.0 µM) or vehicle (DMSO) for 1 hour.
-
Hypertrophic Stimulation: Induce hypertrophy by adding angiotensin II (e.g., 1 µM) to the culture medium.
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis:
-
Cell Size Measurement: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with an antibody against a sarcomeric protein (e.g., α-actinin). Capture images using fluorescence microscopy and measure the cell surface area using image analysis software.
-
Gene Expression Analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).
-
Protein Analysis: Perform Western blotting to assess the phosphorylation status of HDAC5 and other relevant signaling proteins.
-
Visualizations
Signaling Pathway of this compound in Cardiac Hypertrophy
Caption: Signaling pathway of this compound in inhibiting cardiac hypertrophy.
Experimental Workflow for In Vitro Hypertrophy Assay
Caption: Experimental workflow for assessing this compound's anti-hypertrophic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
KR-39038 quality control and purity assessment
This technical support center provides essential information for researchers, scientists, and drug development professionals working with KR-39038. Below you will find frequently asked questions and troubleshooting guides to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active inhibitor of G protein-coupled receptor kinase 5 (GRK5).[1][2] Its primary mechanism of action is the inhibition of GRK5, which plays a crucial role in pathological cardiac hypertrophy. By inhibiting GRK5, this compound suppresses the downstream phosphorylation of histone deacetylase 5 (HDAC5), leading to anti-hypertrophic effects and improved cardiac function.[1][3][4]
Q2: What is the recommended purity for this compound used in experiments?
A2: For reliable and reproducible experimental results, it is recommended to use this compound with a purity of 95% or higher, as is standard for most tested compounds in medicinal chemistry.[5] Commercially available this compound is often supplied at a high purity, for instance, 99.68%.[1]
Q3: How should this compound be stored?
A3: Proper storage is critical to maintain the stability and activity of this compound. Lyophilized powder should be stored at -20°C for up to 36 months, kept desiccated.[6] Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution upon preparation.[1]
Q4: What are the key in vitro and in vivo activities of this compound?
A4: In vitro, this compound exhibits potent inhibitory activity against GRK5 with an IC₅₀ of 0.02 μM.[1][2][4] It has been shown to significantly inhibit angiotensin II-induced cellular hypertrophy and HDAC5 phosphorylation in neonatal cardiomyocytes at concentrations as low as 0.1 μM.[1][3] In vivo, oral administration of this compound has been demonstrated to attenuate cardiac hypertrophy and dysfunction in animal models of heart failure.[1][4][7]
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is fundamental for obtaining reliable experimental data.
Recommended Analytical Methods for Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of non-volatile compounds like this compound. A reverse-phase (RP-HPLC) method can be used to separate this compound from any impurities.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound (475.00 g/mol ) and to identify potential impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is essential for confirming the chemical structure of this compound. The resulting spectrum should be consistent with the known structure of the molecule.
Commercially available this compound typically comes with a Certificate of Analysis (CoA) that provides data from these analytical techniques.[1]
Troubleshooting Guides
Inconsistent IC₅₀ Values in Kinase Assays
Problem: You are observing significant variability in the IC₅₀ values for this compound in your GRK5 kinase assays.
| Possible Cause | Solution |
| Reagent Instability | Prepare fresh ATP and kinase solutions for each experiment. Ensure all reagents are stored at the correct temperatures and avoid repeated freeze-thaw cycles. |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the kinase, substrate, and ATP to determine the optimal conditions for your specific assay setup. |
| Temperature Fluctuations | Ensure that all reagents and the assay plate are at a stable and uniform temperature before initiating the reaction. Use a temperature-controlled incubator. |
| Compound Precipitation | Visually inspect for any precipitation of this compound in the assay wells. If precipitation is observed, consider adjusting the solvent concentration or using a different buffer system. |
Poor Solubility in Aqueous Buffers
Problem: this compound is precipitating when diluted into your aqueous assay buffer.
| Possible Cause | Solution |
| High Final Concentration | Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions to achieve the desired final concentration in the assay buffer while keeping the final DMSO concentration low (typically ≤1%). |
| Buffer Composition | The pH and salt concentration of the buffer can affect solubility. Experiment with slight adjustments to the buffer composition. |
| Stepwise Dilution | Instead of a single large dilution, add the DMSO stock to the aqueous buffer in a stepwise manner with gentle mixing. |
Experimental Protocols
GRK5 Kinase Assay (TR-FRET based)
This protocol is adapted from the methodology described for evaluating this compound's inhibitory activity.[9]
-
Reagent Preparation:
-
Prepare a 2x kinase solution containing recombinant human GRK5.
-
Prepare a 2x substrate solution containing the Ulight-Histon H3 (Thr3) peptide.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the this compound dilutions or vehicle (DMSO).
-
Add the 2x kinase solution to all wells.
-
Initiate the reaction by adding the 2x substrate/ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time.
-
-
Detection:
-
Add the detection solution containing the europium-labeled anti-phospho-Histon H3 antibody.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader.
-
Western Blot for HDAC5 Phosphorylation
This protocol is based on the methods used to assess the effect of this compound on angiotensin II-induced HDAC5 phosphorylation in neonatal cardiomyocytes.[1][10]
-
Cell Culture and Treatment:
-
Culture primary neonatal cardiomyocytes.
-
Pre-treat the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with angiotensin II (e.g., 0.1 µM) to induce HDAC5 phosphorylation.
-
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated HDAC5.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the phosphorylated HDAC5 signal to a loading control (e.g., total HDAC5 or GAPDH).
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC₅₀ (GRK5) | 0.02 µM | [1][2][4] |
| Purity | 99.68% | [1] |
| Molecular Weight | 475.00 g/mol | [8] |
| Molecular Formula | C₂₄H₃₂ClFN₆O | [8] |
Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats [11]
| Parameter | IV (5 mg/kg) | PO (300 mg/kg) |
| Cmax (µg/mL) | NA | 5.2 ± 2.8 |
| Tmax (h) | NA | 0.7 ± 0.2 |
| t1/2 (h) | 0.7 ± 0.04 | 2.3 ± 2.9 |
| AUC₀-∞ (µg*h/mL) | 3.4 ± 1.0 | 8.9 ± 5.0 |
| CL (L/h/kg) | 1.6 ± 0.5 | NA |
| Vss (L/kg) | 1.2 ± 0.2 | NA |
| Bioavailability | - | 4.3% |
Visualizations
Caption: Signaling pathway of GRK5 and the inhibitory action of this compound.
Caption: Experimental workflow for a TR-FRET based GRK5 kinase assay.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. adooq.com [adooq.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
KR-39038 Technical Support Center: Minimizing Variability and Troubleshooting
Welcome to the technical support center for KR-39038. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in your experiments and to offer solutions for common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active inhibitor of G protein-coupled receptor kinase 5 (GRK5).[1][2][3][4] Its mechanism of action involves the suppression of the HDAC5 pathway, which plays a significant role in pathological cardiac hypertrophy.[1][5] By inhibiting GRK5, this compound has been shown to have profound anti-hypertrophic effects and to improve cardiac function in heart failure models.[1][2][3][4]
Q2: What is the IC50 value for this compound against GRK5?
A2: The reported IC50 value for this compound against GRK5 is 0.02 µM.[1][2][3][4]
Q3: How should this compound be stored?
A3: For long-term storage, it is recommended to store this compound as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: In which experimental models has this compound been shown to be effective?
A4: this compound has demonstrated efficacy in both in vitro and in vivo models. In vitro, it significantly inhibits angiotensin II-induced cellular hypertrophy in neonatal cardiomyocytes.[1][2][3][4] In vivo, it has been shown to attenuate cardiac hypertrophy in a pressure overload-induced mouse model and improve cardiac function in a rat model of chronic heart failure following coronary artery ligation.[2][3][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in in vitro hypertrophy assays | Inconsistent cell density or passage number of neonatal cardiomyocytes. | Ensure consistent cell seeding density across all wells. Use cells within a narrow passage number range for all experiments. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions regularly and store them properly as aliquots at -80°C.[1] Avoid repeated freeze-thaw cycles.[1] | |
| Variability in angiotensin II stimulation. | Ensure consistent timing and concentration of angiotensin II treatment across all experimental groups. | |
| Inconsistent in vivo results in animal models | Low bioavailability of this compound. | The oral bioavailability of this compound in Sprague-Dawley rats has been reported to be 4.3%.[1] Ensure accurate oral gavage technique to minimize variability in administration. Consider pharmacokinetic studies to determine optimal dosing for your specific animal model. |
| Differences in surgical procedures for inducing cardiac hypertrophy (e.g., TAC). | Standardize the surgical procedure to ensure a consistent degree of pressure overload. All surgical procedures should be performed by trained personnel. | |
| Animal strain or age differences. | Use a consistent age and strain of animals for all experiments. Report the specific strain and age in your methodology. | |
| Difficulty dissolving this compound | Improper solvent selection. | While specific solubility information is not detailed in the provided results, it is a common issue. Refer to the manufacturer's datasheet for recommended solvents. For aqueous solutions, if you choose water as the stock solution, it should be diluted to the working solution and then sterile-filtered using a 0.22 μm filter before use.[1] |
Experimental Protocols
In Vitro Angiotensin II-Induced Cardiomyocyte Hypertrophy
This protocol is based on the methodology described by Lee et al. (2020).[2][3][4][5]
1. Cell Culture:
-
Isolate primary neonatal cardiomyocytes from 1-2 day old Sprague-Dawley rats.
-
Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
2. Experimental Procedure:
-
Seed neonatal cardiomyocytes in appropriate culture plates.
-
Once cells have adhered and are at the desired confluency, pre-treat the cells with varying concentrations of this compound (e.g., 0.1 µM and higher) for a specified period.
-
Induce hypertrophy by treating the cells with angiotensin II (e.g., 0.1 µM) for 24 hours.
-
Include a vehicle-treated control group.
3. Endpoint Analysis:
-
Assess cellular hypertrophy by measuring cell size (e.g., using immunofluorescence staining for α-actinin and measuring the cell surface area).
-
Analyze the phosphorylation of HDAC5 via Western blotting to confirm the mechanism of action.
In Vivo Pressure Overload-Induced Cardiac Hypertrophy (Mouse Model)
This protocol is a summary of the in vivo experiments described in the literature.[2][3][4][5]
1. Animal Model:
-
Use male C57BL/6 mice of a specific age range.
-
Induce pressure overload-induced cardiac hypertrophy via transverse aortic constriction (TAC) surgery.
-
Include a sham-operated control group.
2. Drug Administration:
-
Administer this compound orally once daily at a dose of 30 mg/kg for 14 days, starting 24 hours after the TAC operation.
-
A vehicle control group (e.g., 0.5% carboxymethyl cellulose) should be included.
3. Endpoint Analysis:
-
After the treatment period, euthanize the animals and dissect the hearts.
-
Measure the left ventricular weight to assess the degree of hypertrophy.
-
Perform histological analysis (e.g., H&E and Masson's trichrome staining) to measure cardiomyocyte cross-sectional area and cardiac fibrosis.
-
Conduct echocardiography to assess cardiac function (e.g., ejection fraction and fractional shortening).
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| IC50 (GRK5 inhibition) | 0.02 µM | TR-FRET based GRK5 kinase assay | [1][2][3][4] |
| Effective in vitro concentration | 0.1 µM and higher | Angiotensin II-induced hypertrophy in neonatal cardiomyocytes | [1] |
| Effective in vivo dosage (mouse) | 30 mg/kg/day (oral) | Pressure overload-induced cardiac hypertrophy | [2][3][4] |
| Reduction in left ventricular weight | 43% | Mouse model of pressure overload-induced hypertrophy (30 mg/kg/day for 14 days) | [2][3] |
| Oral Bioavailability | 4.3% | Sprague-Dawley rats | [1] |
Visualizations
Caption: Signaling pathway of this compound in inhibiting cardiac hypertrophy.
Caption: General experimental workflows for in vitro and in vivo this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of KR-39038 and Amlexanox
An objective guide for researchers and drug development professionals on the therapeutic potential and mechanisms of KR-39038 and amlexanox, supported by experimental data.
This guide provides a detailed comparison of the efficacy of two small molecule inhibitors, this compound and amlexanox. While both compounds have been investigated for their therapeutic potential, they exhibit distinct primary targets and have been evaluated in different clinical and preclinical settings. This document summarizes their mechanisms of action, presents quantitative efficacy data from key studies, details the experimental protocols used, and visualizes the relevant biological pathways and experimental workflows.
Overview and Mechanism of Action
This compound is a novel and potent small molecule inhibitor of G protein-coupled receptor kinase 5 (GRK5).[1][2] GRK5 is a key regulator of G protein-coupled receptor (GPCR) signaling and has been implicated in the pathogenesis of cardiac hypertrophy and heart failure.[1][2] By inhibiting GRK5, this compound is being investigated as a potential therapeutic agent for heart failure.[1][2]
Amlexanox is an established anti-inflammatory and anti-allergic drug, clinically used for the treatment of recurrent aphthous ulcers (canker sores).[3][4] Its mechanism of action is multifactorial. It has been shown to inhibit the release of histamine and leukotrienes.[3] More recently, amlexanox was identified as a selective inhibitor of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which are involved in inflammatory and metabolic signaling pathways.[5][6] Amlexanox has also been reported to inhibit GRK5, although with significantly lower potency compared to this compound.[7][8]
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical and clinical studies to facilitate a direct comparison of the efficacy of this compound and amlexanox.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | GRK5 | TR-FRET based kinase assay | 0.02 µM | [1][2] |
| Amlexanox | GRK5 | TR-FRET based kinase assay | 8.86 µM | [8] |
| Amlexanox | IKKε / TBK1 | Myelin Basic Protein (MBP) phosphorylation assay | ~1-2 µM | [5][6] |
Table 2: Preclinical Efficacy in Animal Models
| Compound | Disease Model | Animal | Key Endpoint | Result | Reference |
| This compound | Pressure overload-induced cardiac hypertrophy | Mouse | Left ventricular weight | 43% reduction with 30 mg/kg/day oral administration for 14 days | [1][7] |
| Amlexanox | Diet-induced obesity | Mouse | Body weight | Reversible weight loss | [5] |
| Amlexanox | Diet-induced obesity | Mouse | Insulin sensitivity | Improved | [5] |
| Amlexanox | Diet-induced obesity | Mouse | Hepatic steatosis | Attenuated | [5] |
Table 3: Clinical Efficacy of Amlexanox in Aphthous Ulcers
| Study Design | Number of Patients | Treatment | Key Endpoint | Result | Reference |
| Randomized, double-blind, placebo-controlled | 32 | 5% amlexanox paste vs. placebo paste | Ulcer size, erythema | Statistically significant reduction compared to placebo (P < .05) | [9] |
| Randomized, double-blind, vehicle-controlled | 1335 | 5% amlexanox paste vs. vehicle | Ulcer size and pain | Statistically superior reductions in ulcer size and pain on days 3, 4, and 5 compared to vehicle (p < 0.002 to p < 0.001) | [3] |
| Randomized, double-blind, vehicle-controlled | 100 | 5% amlexanox paste vs. placebo paste | Ulcer size and pain (VAS scores) | Marked reduction in ulcer size (P < 0.001) and pain (P < 0.001) on day 6 | [10] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and amlexanox.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
GRK5 Inhibition Assay (this compound and Amlexanox)
Objective: To determine the in vitro inhibitory potency of this compound and amlexanox on GRK5 activity.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay was utilized.[7][8]
-
Reaction Mixture: The assay was performed in a reaction buffer containing GRK5 enzyme, a fluorescently labeled peptide substrate (e.g., 5Ulight-ARTKQTQRKSTG-COOH), and ATP.
-
Compound Incubation: this compound or amlexanox at varying concentrations was pre-incubated with the GRK5 enzyme.
-
Kinase Reaction: The kinase reaction was initiated by the addition of ATP and the peptide substrate. The reaction was allowed to proceed for a specific duration at a controlled temperature.
-
Detection: The reaction was stopped, and a europium-labeled anti-phospho-substrate antibody was added. The TR-FRET signal was measured, which is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The IC50 values were calculated from the concentration-response curves, representing the concentration of the inhibitor required to achieve 50% inhibition of GRK5 activity.
Preclinical Model of Cardiac Hypertrophy (this compound)
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of pressure overload-induced cardiac hypertrophy.
Methodology:
-
Animal Model: Male C57BL/6 mice were used.
-
Surgical Procedure: Cardiac hypertrophy was induced by transverse aortic constriction (TAC). A suture was tied around the aorta between the innominate and left common carotid arteries to create a pressure overload on the left ventricle. Sham-operated animals underwent the same procedure without aortic constriction.
-
Drug Administration: this compound (30 mg/kg) or vehicle was administered orally once daily for 14 days, starting 24 hours after the TAC surgery.[7]
-
Efficacy Evaluation: After 14 days, the mice were euthanized, and their hearts were excised. The left ventricular weight was measured and normalized to tibia length to assess the degree of cardiac hypertrophy.
-
Statistical Analysis: The difference in the left ventricular weight to tibia length ratio between the this compound-treated group and the vehicle-treated group was analyzed for statistical significance.
Clinical Trial for Aphthous Ulcers (Amlexanox)
Objective: To assess the efficacy and safety of 5% amlexanox oral paste for the treatment of recurrent minor aphthous ulcers.
Methodology:
-
Study Design: A randomized, double-blind, vehicle-controlled, parallel-group, multicenter clinical trial.[3]
-
Patient Population: Patients with a history of recurrent minor aphthous ulcers who presented with one to three active ulcers of less than 48 hours in duration.
-
Treatment: Patients were randomly assigned to receive either 5% amlexanox oral paste or a matching vehicle paste. They were instructed to apply the paste to the ulcers four times daily.
-
Efficacy Assessments: The primary efficacy endpoints were the change in ulcer size and the patient's assessment of pain using a visual analog scale (VAS). These were evaluated at baseline and at follow-up visits on specified days (e.g., days 3, 4, 5, and 6).[3][10]
-
Statistical Analysis: The differences in the mean change in ulcer size and pain scores between the amlexanox and vehicle groups were compared using appropriate statistical tests.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the preclinical evaluation of a compound like this compound and the clinical evaluation of a drug like amlexanox.
Summary and Conclusion
This compound and amlexanox are two compounds with distinct primary targets and therapeutic applications. This compound is a highly potent and selective inhibitor of GRK5, demonstrating significant promise in preclinical models of heart failure by attenuating cardiac hypertrophy. Its focused mechanism of action makes it a promising candidate for further development in cardiovascular diseases.
Amlexanox, on the other hand, has a broader pharmacological profile, acting as an inhibitor of IKKε/TBK1 and, to a lesser extent, GRK5. It is an approved treatment for aphthous ulcers, with robust clinical data supporting its efficacy in reducing ulcer size and pain. Its role as an IKKε/TBK1 inhibitor has also led to investigations into its potential for treating metabolic diseases like obesity and type 2 diabetes.
In a direct comparison of their GRK5 inhibitory activity, this compound is substantially more potent than amlexanox. This highlights the specialized development of this compound as a targeted GRK5 inhibitor. For researchers focused on the GRK5 signaling pathway and its role in cardiac diseases, this compound represents a more specific and potent tool. Amlexanox remains a valuable compound for studying the roles of IKKε and TBK1 in inflammation and metabolism, in addition to its established clinical use. This guide provides the foundational data and methodologies to aid researchers in selecting the appropriate compound for their specific research needs and in understanding their comparative efficacy profiles.
References
- 1. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amlexanox for the Treatment of Recurrent Aphthous Ulcers - Page 3 [medscape.com]
- 4. Effectiveness of Amlexanox and Adcortyl for the treatment of recurrent aphthous ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A double-blind study of topically applied 5% amlexanox in the treatment of aphthous ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A clinical evaluation of 5% amlexanox oral paste in the treatment of minor recurrent aphthous ulcers and comparison with the placebo paste: a randomized, vehicle controlled, parallel, single center clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GRK5 Inhibitors in Heart Failure: Spotlight on KR-39038
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor kinase 5 (GRK5) has emerged as a significant therapeutic target in the pathophysiology of heart failure. Its upregulation in failing hearts contributes to maladaptive cardiac remodeling and dysfunction. This guide provides a comparative analysis of a novel GRK5 inhibitor, KR-39038, alongside other known inhibitors, presenting key experimental data, detailed methodologies, and relevant signaling pathways to aid in research and development efforts.
Introduction to GRK5 in Heart Failure
GRK5, a serine/threonine kinase, plays a dual role in cardiac myocytes. At the cell membrane, it phosphorylates G protein-coupled receptors (GPCRs), such as β-adrenergic receptors, leading to their desensitization and internalization. In the nucleus, GRK5 acts as a histone deacetylase (HDAC) kinase, promoting the transcription of pro-hypertrophic genes. In heart failure, elevated GRK5 levels exacerbate pathological hypertrophy and contribute to the decline in cardiac function.[1][2] Therefore, selective inhibition of GRK5 presents a promising strategy for the treatment of heart failure.
Comparative Analysis of GRK5 Inhibitors
This section details the biochemical potency and selectivity of this compound in comparison to other notable GRK5 inhibitors.
| Inhibitor | IC50 (GRK5) | Selectivity | Key In Vitro Findings |
| This compound | 0.02 µM[3][4][5][6][7][8] | High selectivity for GRK5 over GRK2 (5.9% inhibition at 10 µM)[9] | Significantly inhibits angiotensin II-induced cellular hypertrophy and HDAC5 phosphorylation in neonatal cardiomyocytes.[3][4][5][6][7] |
| Amlexanox | 8.86 µM[9] | Also inhibits IKKε and TBK1.[10][11] | Inhibits MEF2 transcriptional activity in neonatal rat ventricular myocytes.[12] |
| GRL-018-21 | 0.01 µM[4] | No appreciable activity over GRK2.[4] | Potent inhibition of human and bovine GRK5.[4] |
| CCG-215022 | 0.38 µM[3] | Also inhibits GRK2 (IC50 = 0.15 µM) and GRK1 (IC50 = 3.9 µM).[3] | Nanomolar potency against both GRK2 and GRK5.[3][13] |
In Vivo Efficacy in Heart Failure Models
The therapeutic potential of these inhibitors has been evaluated in various preclinical models of heart failure.
This compound:
-
Pressure Overload-Induced Cardiac Hypertrophy (Mouse Model): Daily oral administration of this compound (30 mg/kg) for 14 days resulted in a 43% reduction in left ventricular weight.[3][4][5][7][14]
-
Chronic Heart Failure Following Coronary Artery Ligation (Rat Model): Treatment with this compound (10 and 30 mg/kg/day, p.o.) significantly preserved cardiac function and attenuated myocardial remodeling.[3][4][5][7][14][15]
Amlexanox:
-
Isoproterenol-Induced Cardiomyopathy (Mouse Model): Amlexanox treatment was evaluated, but it failed to prevent left ventricular systolic dysfunction in this model.[1][16]
-
5/6 Nephrectomized (Rat Model): Amlexanox demonstrated cardioprotective effects in this model of cardiorenal syndrome.[10]
-
Acute Myocardial Infarction (Rat Model): Amlexanox improved cardiac function, reduced remodeling, and decreased inflammatory cell infiltration.[11]
CCG-258208 (a derivative of CCG-215022):
-
Post-Myocardial Infarction (Mouse Model): Treatment with CCG-258208 preserved contractility and reduced pathological remodeling.[17][18]
-
Pressure Overload (Mouse Model): Halted functional deterioration, chamber dilation, hypertrophy, and fibrosis.[17][18]
Note: In vivo data for GRL-018-21 in heart failure models is not yet publicly available.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Based GRK5 Kinase Assay
This assay is utilized to determine the half-maximal inhibitory concentration (IC50) of compounds against GRK5.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by GRK5. A europium-labeled anti-phospho-serine/threonine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. Phosphorylation brings the donor and acceptor into close proximity, allowing for FRET to occur.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction buffer containing GRK5 enzyme, biotinylated substrate peptide, and ATP is prepared.
-
Compound Addition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the reaction mixture in a microplate.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature.
-
Detection: A detection mixture containing the europium-labeled antibody and streptavidin-conjugated acceptor is added to stop the reaction and initiate the FRET signal generation.
-
Signal Measurement: The plate is read on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths. The ratio of these emissions is calculated to determine the extent of phosphorylation and, consequently, the inhibitory activity of the compound.
For a detailed protocol, refer to the methods section of Lee et al., 2020 and commercially available TR-FRET assay kits.[2][19][20]
Pressure Overload-Induced Cardiac Hypertrophy in Mice (Transverse Aortic Constriction - TAC)
This model mimics the cardiac hypertrophy and subsequent heart failure that results from chronic pressure overload, such as in hypertension or aortic stenosis.[3][6][13]
Protocol Outline:
-
Anesthesia and Ventilation: Mice are anesthetized, intubated, and mechanically ventilated.
-
Surgical Exposure: A thoracotomy is performed to expose the aortic arch.
-
Aortic Constriction: A suture is tied around the transverse aorta between the innominate and left common carotid arteries, typically over a needle of a specific gauge (e.g., 27-gauge) which is then removed to create a standardized constriction.
-
Closure: The chest and skin are closed in layers.
-
Post-operative Care: Analgesics are administered, and the animals are monitored for recovery.
-
Drug Administration and Analysis: The GRK5 inhibitor is administered (e.g., orally) for a specified period (e.g., 14 days). Cardiac function is assessed by echocardiography, and at the end of the study, hearts are harvested for gravimetric and histological analysis.[3][4][5][7][14]
Coronary Artery Ligation-Induced Heart Failure in Rats
This model replicates the events following a myocardial infarction, leading to heart failure.[9][21][22]
Protocol Outline:
-
Anesthesia and Ventilation: Rats are anesthetized, intubated, and ventilated.
-
Surgical Exposure: A left thoracotomy is performed to expose the heart.
-
Ligation: The left anterior descending (LAD) coronary artery is permanently ligated with a suture. Successful ligation is confirmed by the observation of myocardial blanching.
-
Closure: The chest and skin are closed.
-
Post-operative Care: Animals receive post-operative analgesia and are monitored closely.
Conclusion
This compound demonstrates high potency and selectivity for GRK5, translating to significant efficacy in preclinical models of both pressure overload- and myocardial infarction-induced heart failure. While other inhibitors like amlexanox and CCG-215022 and its derivatives also show promise, direct comparative studies are needed for a definitive assessment of their relative therapeutic potential. The newly identified GRL-018-21, with its potent and selective inhibition of GRK5, warrants further investigation in in vivo models of heart failure. This guide provides a foundational comparison to inform further research into the development of GRK5 inhibitors as a novel therapeutic class for heart failure.
References
- 1. Amlexanox and Forskolin Prevents Isoproterenol-Induced Cardiomyopathy by Subduing Cardiomyocyte Hypertrophy and Maladaptive Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. veterinaryworld.org [veterinaryworld.org]
- 9. A New Model of Heart Failure Post-Myocardial Infarction in the Rat [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein kinase TBK1/IKKε inhibitor Amlexanox improves cardiac function after acute myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Peptide of the Amino-Terminus of GRK2 Induces Hypertrophy and Yet Elicits Cardioprotection after Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 15. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amlexanox and Forskolin Prevents Isoproterenol-Induced Cardiomyopathy by Subduing Cardiomyocyte Hypertrophy and Maladaptive Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SSRI derivative counteracts cardiac dysfunction in heart failure | BioWorld [bioworld.com]
- 19. researchgate.net [researchgate.net]
- 20. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
KR-39038: A Potent GRK5 Inhibitor for Mitigating Cardiac Hypertrophy
A Comparative Analysis of the Anti-Hypertrophic Efficacy of KR-39038
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-hypertrophic effects of this compound, a novel G protein-coupled receptor kinase 5 (GRK5) inhibitor, with the alternative compound, amlexanox. The information presented is supported by experimental data from in vitro and in vivo studies, offering valuable insights for researchers in cardiovascular drug discovery.
Executive Summary
Cardiac hypertrophy, an enlargement of the heart muscle, is a common physiological response to pressure overload and other pathological stimuli, often progressing to heart failure. G protein-coupled receptor kinase 5 (GRK5) has emerged as a key regulator in the signaling pathways that drive pathological cardiac hypertrophy. This compound is a potent and orally active inhibitor of GRK5, demonstrating significant anti-hypertrophic effects in preclinical models. This guide compares the efficacy of this compound with amlexanox, another known GRK5 inhibitor, based on available experimental data.
Comparative Efficacy of GRK5 Inhibitors
The following tables summarize the quantitative data on the inhibitory activity and anti-hypertrophic effects of this compound and amlexanox.
Table 1: In Vitro GRK5 Inhibition
| Compound | Target | IC50 (µM) |
| This compound | GRK5 | 0.02[1][2] |
| Amlexanox | GRK5 | 8.86[3] |
Table 2: In Vitro Anti-Hypertrophic Activity in Angiotensin II-Induced Hypertrophy of Neonatal Cardiomyocytes
| Compound | Concentration (µM) | Inhibition of Cellular Hypertrophy |
| This compound | 0.1 | Significant inhibition[1] |
| 0.3 | Significant inhibition | |
| 1.0 | Significant inhibition | |
| Amlexanox | 10 | Moderate inhibition |
| 30 | Significant inhibition | |
| 100 | Significant inhibition |
Table 3: In Vivo Anti-Hypertrophic Activity
| Compound | Animal Model | Dosage | Treatment Duration | Key Findings |
| This compound | Pressure Overload-Induced Cardiac Hypertrophy (Mouse) | 30 mg/kg/day (oral) | 14 days | 43% reduction in left ventricular weight[1][2] |
| Amlexanox | 5/6 Nephrectomized (Rat) | 25 mg/kg/day (i.p.) | 10 weeks | Significant reduction in cardiac hypertrophy and fibrosis |
Signaling Pathway
This compound exerts its anti-hypertrophic effects by inhibiting GRK5, a key enzyme in the signaling cascade that leads to pathological cardiac hypertrophy. The inhibition of GRK5 by this compound prevents the phosphorylation of histone deacetylase 5 (HDAC5). This, in turn, promotes the nuclear localization of HDAC5, where it can repress the activity of myocyte enhancer factor-2 (MEF2), a transcription factor that drives the expression of pro-hypertrophic genes.
Caption: Signaling pathway of this compound in preventing cardiac hypertrophy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.
In Vitro: Angiotensin II-Induced Cardiomyocyte Hypertrophy
-
Cell Culture:
-
Neonatal rat ventricular myocytes (NRVMs) are isolated from 1- to 2-day-old Sprague-Dawley rats.
-
Cells are plated on collagen-coated dishes and cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
After 24 hours, the medium is replaced with serum-free DMEM for synchronization.
-
-
Induction of Hypertrophy and Treatment:
-
Cardiomyocyte hypertrophy is induced by treating the cells with 1 µM angiotensin II for 48 hours.
-
For inhibitor studies, cells are pre-treated with varying concentrations of this compound (0.1, 0.3, 1.0 µM) or amlexanox (10, 30, 100 µM) for 1 hour before the addition of angiotensin II.
-
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Cells are fixed and stained with α-actinin antibody. The cell surface area is measured using imaging software.
-
Gene Expression Analysis: The expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) is quantified by real-time PCR.
-
Protein Synthesis: Leucine incorporation assays are performed to measure the rate of protein synthesis.
-
In Vivo: Pressure Overload-Induced Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)
-
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old) are used.
-
Mice are anesthetized, and a thoracotomy is performed to expose the aortic arch.
-
A suture is tied around the aorta between the innominate and left common carotid arteries over a blunted 27-gauge needle, which is then removed to create a constriction. Sham-operated animals undergo the same procedure without aortic constriction.
-
-
Drug Administration:
-
This compound is administered orally at a dose of 30 mg/kg/day for 14 days, starting 24 hours after the TAC surgery.
-
-
Evaluation of Cardiac Hypertrophy:
-
Echocardiography: Transthoracic echocardiography is performed at baseline and after 14 days to assess cardiac function and dimensions, including left ventricular wall thickness and internal dimensions.
-
Histological Analysis: Hearts are excised, weighed, and fixed. The heart weight to body weight ratio and heart weight to tibia length ratio are calculated.
-
Paraffin-embedded heart sections are stained with hematoxylin and eosin (H&E) to measure cardiomyocyte cross-sectional area and with Masson's trichrome to assess fibrosis.
-
Caption: Experimental workflows for in vitro and in vivo validation.
Conclusion
The experimental data presented in this guide strongly support the anti-hypertrophic effects of this compound. With a significantly lower IC50 for GRK5 inhibition compared to amlexanox, this compound demonstrates superior potency in in vitro assays. The in vivo data further substantiates its efficacy in a pressure overload-induced model of cardiac hypertrophy. These findings highlight this compound as a promising therapeutic candidate for the treatment of pathological cardiac hypertrophy and heart failure. Further head-to-head in vivo comparative studies are warranted to fully elucidate its therapeutic potential relative to other GRK5 inhibitors.
References
A Head-to-Head Comparison of KR-39038 and Other Kinase Inhibitors for Cardiac Hypertrophy and Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of KR-39038, a novel G protein-coupled receptor kinase 5 (GRK5) inhibitor, with other relevant kinase inhibitors. The information is intended to assist researchers in evaluating this compound for preclinical and translational studies in the context of cardiac hypertrophy and heart failure.
Introduction
G protein-coupled receptor kinase 5 (GRK5) is a key regulator of cardiac signaling and has emerged as a promising therapeutic target for heart failure.[1][2] this compound is a potent and orally active inhibitor of GRK5.[3] This guide compares the biochemical potency, selectivity, and cellular effects of this compound with other kinase inhibitors, including the non-selective inhibitor Staurosporine, the GRK5 inhibitor Amlexanox, and the G protein-coupled receptor kinase 2 (GRK2) inhibitor Paroxetine.
Data Presentation
Table 1: In Vitro Potency of Selected Kinase Inhibitors
| Compound | Primary Target | IC50 (µM) | Additional Information |
| This compound | GRK5 | 0.02 [1][2] | Orally active, suppresses HDAC5 pathway[3] |
| Amlexanox | GRK5 | 8.86[4] | Also inhibits TBK1 and IKKε (IC50 ~1-2 µM)[5][6][7] |
| Paroxetine | GRK2 | ~1.4-30 | 50-60 fold higher selectivity for GRK2 over other GRKs[8] |
| Staurosporine | Broad Spectrum | 0.003 (PKC), 0.006 (p60v-src), 0.007 (PKA), 0.02 (CaM Kinase II) | Prototypical ATP-competitive inhibitor with low selectivity |
Table 2: Kinase Selectivity Profile
A comprehensive kinase selectivity panel for this compound is not publicly available at this time. The table below summarizes the known selectivity for the comparator compounds.
| Compound | Selectivity Information |
| This compound | Data not publicly available. |
| Amlexanox | Inhibits GRK5 with 5- to 10-fold selectivity over GRK1 and GRK2.[9] Also a potent inhibitor of TBK1 and IKKε.[5][6][7] |
| Paroxetine | Exhibits up to 60-fold selectivity for GRK2 over other GRKs.[10] |
| Staurosporine | Binds to a wide range of kinases with high affinity, demonstrating low selectivity. |
Signaling Pathway of GRK5 in Cardiac Hypertrophy
The diagram below illustrates the signaling pathway involving GRK5 that leads to cardiac hypertrophy, a process inhibited by this compound.
Experimental Protocols
In Vitro Angiotensin II-Induced Cardiomyocyte Hypertrophy
This protocol is used to assess the anti-hypertrophic effects of kinase inhibitors in a cellular model.
Methodology:
-
Cell Culture: Primary neonatal rat cardiomyocytes or H9c2 cells are cultured in DMEM supplemented with 10% FBS.[11]
-
Serum Starvation: Before treatment, cells are serum-starved for 24 hours in DMEM with 1% FBS to synchronize the cell cycle.[11]
-
Induction of Hypertrophy: Cells are treated with 1 µM Angiotensin II (Ang II) for 48 hours to induce a hypertrophic response.[11][12]
-
Inhibitor Treatment: The kinase inhibitor (e.g., this compound) is added to the culture medium at various concentrations prior to or concurrently with Ang II stimulation.
-
Assessment of Hypertrophy:
-
Cell Size Measurement: The surface area of the cells is measured using microscopy and image analysis software.
-
Protein Synthesis: Total protein content is quantified, often by measuring the incorporation of radiolabeled amino acids or by staining with dyes like FITC.[13]
-
Gene Expression Analysis: The expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) is quantified using qRT-PCR.[12]
-
In Vivo Transverse Aortic Constriction (TAC) Model of Heart Failure
The TAC model is a widely used surgical procedure in rodents to induce pressure overload-induced cardiac hypertrophy and subsequent heart failure.[14][15]
Methodology:
-
Anesthesia and Preparation: Mice are anesthetized, and the chest is opened to expose the aortic arch.
-
Aortic Constriction: A suture is tied around the transverse aorta between the innominate and left common carotid arteries, typically against a blunt needle of a specific gauge (e.g., 27-gauge) to create a defined constriction.[15]
-
Inhibitor Administration: Oral administration of the kinase inhibitor (e.g., this compound at 30 mg/kg daily) is initiated post-surgery and continued for a specified period (e.g., 14 days).[1][2]
-
Assessment of Cardiac Function and Hypertrophy:
-
Echocardiography: Cardiac function, including left ventricular ejection fraction and fractional shortening, is monitored at baseline and at the end of the study.
-
Histological Analysis: Hearts are excised, weighed, and sectioned. Histological staining (e.g., Hematoxylin & Eosin, Masson's Trichrome) is performed to assess cardiomyocyte size and fibrosis.
-
GRK5 Kinase Assay
This assay is used to determine the in vitro inhibitory activity of compounds against GRK5.
Methodology:
-
Reaction Mixture: The assay is typically performed in a buffer containing recombinant GRK5 enzyme, a suitable substrate (e.g., a peptide derived from a known GRK5 substrate), and ATP.
-
Inhibitor Addition: The test compound is added to the reaction mixture at varying concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection of Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[16]
-
Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[17]
-
Fluorescence-based Assay (e.g., TR-FRET): Utilizes fluorescence resonance energy transfer to detect substrate phosphorylation.[4]
-
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of GRK5 activity (IC50) is calculated from the dose-response curve.
Conclusion
This compound is a highly potent inhibitor of GRK5 with demonstrated efficacy in preclinical models of cardiac hypertrophy and heart failure. Its high potency for GRK5 distinguishes it from Amlexanox, which has a much higher IC50 for GRK5 and also targets other kinases. Compared to the non-selective inhibitor Staurosporine, this compound is expected to have a more favorable therapeutic window due to its presumed higher selectivity, although a comprehensive selectivity profile is needed for confirmation. In contrast to Paroxetine, which targets GRK2, this compound offers a distinct mechanism of action by selectively inhibiting GRK5. The detailed experimental protocols provided in this guide should enable researchers to effectively evaluate and compare the activity of this compound with other kinase inhibitors in relevant preclinical models. Further investigation into the comprehensive kinase selectivity of this compound will be crucial for its continued development as a potential therapeutic for heart failure.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Characterization of Amlexanox as a G Protein-Coupled Receptor Kinase 5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Angiotensin II-Induced Hypertrophy Model of Cardiomyocytes [bio-protocol.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 15. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. promega.jp [promega.jp]
The Potential for Synergistic Breakthroughs: A Comparative Guide to KR-39038 in Heart Failure Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of heart failure treatment is continually evolving, with novel therapeutic targets emerging to address the shortcomings of current standards of care. One such promising target is the G protein-coupled receptor kinase 5 (GRK5), a key regulator of cardiac hypertrophy and function. The potent and orally active GRK5 inhibitor, KR-39038, has demonstrated significant promise in preclinical studies, suggesting a potential paradigm shift in managing heart failure. This guide provides a comprehensive overview of the existing data on this compound and explores the theoretical and indirect evidence for its synergistic effects with established heart failure medications.
This compound: A Novel Mechanism of Action
This compound is a small molecule inhibitor that exhibits high potency against GRK5.[1][2] Its primary mechanism of action involves the suppression of the histone deacetylase 5 (HDAC5) pathway, which is critically involved in pathological cardiac hypertrophy.[1][2] By inhibiting GRK5, this compound prevents the phosphorylation of HDAC5, leading to a reduction in the expression of hypertrophic genes. This targeted action translates to significant anti-hypertrophic effects and an overall improvement in cardiac function in animal models of heart failure.[1][3][4]
Preclinical Efficacy of this compound as a Monotherapy
Experimental studies have consistently demonstrated the beneficial effects of this compound in treating heart failure. In a mouse model of pressure overload-induced cardiac hypertrophy, oral administration of this compound led to a remarkable 43% reduction in left ventricular weight.[1][4] Furthermore, in a rat model of chronic heart failure following coronary artery ligation, treatment with this compound resulted in significant preservation of cardiac function and attenuation of myocardial remodeling.[1][4]
Quantitative Data Summary
| Experimental Model | Key Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Captopril (10 mg/kg) |
| Rat Myocardial Infarction Model | Ejection Fraction (%) | 45.5 ± 2.1 | 55.1 ± 2.8 | 58.9 ± 3.2 | 57.6 ± 2.9 |
| Fractional Shortening (%) | 21.3 ± 1.2 | 26.7 ± 1.8 | 28.9 ± 1.9 | 28.1 ± 1.7 | |
| Myocyte Cross-Sectional Area (µm²) | 504.6 ± 29.5 | - | 420.1 ± 21.2 | - | |
| Interstitial Fibrosis (%) | 23.3 ± 2.9 | - | 16.3 ± 1.6 | - |
Data extracted from preclinical studies in a rat model of myocardial infarction-induced heart failure. Captopril, an ACE inhibitor, was used as a positive control.[5]
Exploring the Potential for Synergistic Effects
While direct experimental data on the combination of this compound with other heart failure drugs is currently unavailable, the underlying mechanisms of action for both this compound and existing therapies suggest a high potential for synergistic interactions.
Potential Synergy with Beta-Blockers
Beta-blockers are a cornerstone of heart failure therapy, functioning by blocking the effects of catecholamines on the heart and reducing excessive stimulation of β-adrenergic receptors (βARs). GRK5 is intimately involved in the desensitization of βARs. A fascinating human genetic study revealed that a specific polymorphism in the GRK5 gene (GRK5-Leu41) acts as a "genetic beta-blockade," enhancing βAR desensitization and providing a protective effect in heart failure.[6][7][8] This study also highlighted a pharmacogenomic interaction between this GRK5 variant and beta-blocker treatment, suggesting that modulating GRK5 activity can influence the response to beta-blockade.[6][7][8] Therefore, it is plausible that pharmacological inhibition of GRK5 with this compound could synergize with beta-blockers by preventing βAR desensitization and restoring the heart's responsiveness to adrenergic signaling, a key pathway often impaired in heart failure.[9]
Potential Synergy with Mineralocorticoid Receptor Antagonists (MRAs)
Mineralocorticoid receptor antagonists (MRAs) like eplerenone are another critical class of drugs for heart failure, working to block the detrimental effects of aldosterone on the heart, including fibrosis and inflammation. Intriguingly, a recent study has shown that GRK5 is necessary for the protective effects of eplerenone against aldosterone-induced apoptosis and oxidative stress in cardiac muscle cells.[10][11] This finding strongly suggests that the efficacy of MRAs could be enhanced in the presence of a GRK5 inhibitor like this compound. By inhibiting GRK5, this compound may amplify the beneficial downstream effects of MRA therapy.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound.
In Vitro: Angiotensin II-Induced Cardiomyocyte Hypertrophy
-
Cell Culture: Neonatal rat ventricular myocytes were isolated and cultured.
-
Induction of Hypertrophy: Cardiomyocytes were stimulated with angiotensin II (Ang II) to induce a hypertrophic response.
-
Treatment: Cells were pre-treated with varying concentrations of this compound before Ang II stimulation.
-
Analysis: Cellular hypertrophy was assessed by measuring cell size and protein synthesis. The phosphorylation of HDAC5 was determined using Western blotting to confirm the mechanism of action.[1][2]
In Vivo: Pressure Overload-Induced Cardiac Hypertrophy in Mice
-
Animal Model: Male C57BL/6 mice were subjected to transverse aortic constriction (TAC) to induce pressure overload and subsequent cardiac hypertrophy.
-
Treatment: this compound was administered orally once daily.
-
Duration: The treatment period was typically 14 days.
-
Analysis: Cardiac hypertrophy was evaluated by measuring the ratio of heart weight to body weight and left ventricular weight. Histological analysis was performed to assess myocyte size and fibrosis.[1][4]
In Vivo: Myocardial Infarction-Induced Heart Failure in Rats
-
Animal Model: Male Sprague-Dawley rats underwent ligation of the left anterior descending coronary artery to induce myocardial infarction and subsequent heart failure.
-
Treatment: Oral administration of this compound was initiated post-MI.
-
Duration: Treatment was continued for several weeks to assess long-term effects.
-
Analysis: Cardiac function was monitored using echocardiography to measure parameters like ejection fraction and fractional shortening. Myocardial remodeling, including myocyte cross-sectional area and interstitial fibrosis, was assessed through histological staining of heart tissue sections.[3][5]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Mechanism of action of this compound in inhibiting cardiac hypertrophy.
References
- 1. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GRKs and Epac1 Interaction in Cardiac Remodeling and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A GRK5 polymorphism that inhibits beta-adrenergic receptor signaling is protective in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A GRK5 Polymorphism that Inhibits β-Adrenergic Receptor Signaling is Protective in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Therapeutic Targets for Treatment of Heart Failure: Focus on GRKs and β-Arrestins Affecting βAR Signaling [frontiersin.org]
- 10. Antagonistic Roles of GRK2 and GRK5 in Cardiac Aldosterone Signaling Reveal GRK5-Mediated Cardioprotection via Mineralocorticoid Receptor Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Independent Validation of Published KR-39038 Data: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published performance data of KR-39038, a novel G protein-coupled receptor kinase 5 (GRK5) inhibitor, with established therapeutic alternatives for heart failure. All data is presented in structured tables, and detailed experimental protocols for key assays are provided to support independent validation and further research.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and its alternatives, focusing on in vitro potency and in vivo efficacy in preclinical models of heart failure.
Table 1: In Vitro Potency of Investigated Kinase Inhibitors
| Compound | Target | IC50 (µM) | Assay Method |
| This compound | GRK5 | 0.02 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| Amlexanox | GRK5 | 8.86[1][2] | Radiometric kinase assay |
| Paroxetine | GRK2 | ~31 (in cells)[3] | TRH receptor phosphorylation assay |
| CCG258747 (Paroxetine analog) | GRK2 | 0.018[4] | Kinase activity assay |
Table 2: In Vivo Efficacy in Preclinical Heart Failure Models
| Compound | Model | Key Findings |
| This compound | Transverse Aortic Constriction (TAC) in mice | 30 mg/kg/day (oral) for 14 days resulted in a 43% reduction in left ventricular weight. |
| This compound | Coronary Artery Ligation in rats | 10 and 30 mg/kg/day (oral) led to significant preservation of cardiac function and attenuation of myocardial remodeling. |
| Spironolactone | Myocardial Infarction (MI) in rats | Treatment for 1 month (starting 3 months post-MI) reduced atrial fibrosis.[5][6] |
| Spironolactone | MI in hypertensive rats | 28 days of treatment reduced interstitial cardiac and renal cortical fibrosis.[7][8] |
| Empagliflozin | TAC in non-diabetic mice | 2 weeks of treatment blunted the progressive worsening of cardiac systolic function.[9] |
| Carvedilol | Chronic Heart Failure (Clinical) | Long-term therapy was associated with a higher overall survival rate and improvement in ejection fraction.[10] In a double-blind randomized study, carvedilol increased left ventricular ejection fraction by 52% (from 0.21 to 0.32).[11] |
| Sacubitril/Valsartan | Myocardial Infarction (MI) in rats | Chronic treatment initiated one week after MI preserved cardiac function and reduced myocardial hypertrophy and fibrosis.[12] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by this compound and its therapeutic alternatives.
References
- 1. Identification and Characterization of Amlexanox as a G Protein-Coupled Receptor Kinase 5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Spironolactone reduces fibrosis of dilated atria during heart failure in rats with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of spironolactone on cardiac and renal fibrosis following myocardial infarction in established hypertension in the transgenic Cyp1a1Ren2 rat | PLOS One [journals.plos.org]
- 8. The effect of spironolactone on cardiac and renal fibrosis following myocardial infarction in established hypertension in the transgenic Cyp1a1Ren2 rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Empagliflozin Prevents Worsening of Cardiac Function in an Experimental Model of Pressure Overload-Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of carvedilol therapy in patients with heart failure with preserved ejection fraction - Results from the Croatian heart failure (CRO-HF) registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carvedilol improves left ventricular function and symptoms in chronic heart failure: a double-blind randomized study [pubmed.ncbi.nlm.nih.gov]
- 12. Sacubitril/valsartan in Heart Failure and Beyond—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of KR-39038 for GRK5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the G protein-coupled receptor kinase 5 (GRK5) inhibitor, KR-39038, against other known GRK5 inhibitors. The focus of this guide is to objectively assess the selectivity of this compound for GRK5 based on available experimental data.
Introduction to GRK5 Inhibition
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling. Dysregulation of GRK5 activity has been implicated in various pathological conditions, including heart failure. Consequently, the development of potent and selective GRK5 inhibitors is a significant area of interest for therapeutic intervention. This compound is a novel, potent inhibitor of GRK5. This guide aims to provide a clear comparison of its selectivity profile with other available GRK5 inhibitors.
Comparative Selectivity of GRK5 Inhibitors
The following table summarizes the available quantitative data on the inhibitory activity of this compound and two alternative GRK5 inhibitors, Amlexanox and CCG-215022. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by half.
| Inhibitor | Target Kinase | IC50 (µM) | Selectivity Notes |
| This compound | GRK5 | 0.02 [1][2][3] | Highly potent against GRK5. At 10 µM, only 5.9% inhibition of GRK2 was observed, suggesting high selectivity. A broad kinase selectivity panel is not publicly available. |
| GRK2 | >10 | Weak inhibition observed at high concentration. | |
| Amlexanox | GRK5 | ~12.6 | Moderate potency.[4] |
| GRK1 | ~63.1 | Approximately 5-fold less potent against GRK1 compared to GRK5.[4] | |
| GRK2 | ~125.9 | Approximately 10-fold less potent against GRK2 compared to GRK5.[4] | |
| CCG-215022 | GRK5 | 0.38 | Potent inhibitor.[5][6] |
| GRK1 | 3.9 | Approximately 10-fold less potent against GRK1 compared to GRK5.[5][6] | |
| GRK2 | 0.15 | More potent against GRK2 than GRK5, indicating a lack of selectivity for GRK5 over GRK2.[5][6] |
Note: A lower IC50 value indicates higher potency. The selectivity of an inhibitor is determined by comparing its potency against the target kinase versus other kinases.
Signaling Pathway and Experimental Workflow
To provide a better understanding of the context of GRK5 inhibition and the methods used to assess it, the following diagrams illustrate the GRK5 signaling pathway and a typical experimental workflow for determining kinase inhibitor selectivity.
Caption: GRK5 Signaling Pathway in Cardiomyocytes.
Caption: Kinase Inhibitor Selectivity Profiling Workflow.
Caption: Logical Comparison of GRK5 Inhibitor Selectivity.
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug discovery and involves rigorous biochemical assays. Below are detailed methodologies for a common assay used in this process.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is a widely used method for measuring kinase activity and inhibition in a high-throughput format.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Recombinant Kinase (e.g., GRK5)
-
Kinase Substrate (peptide or protein) with a fluorescent label (e.g., biotinylated peptide)
-
ATP (Adenosine triphosphate)
-
Test Inhibitor (e.g., this compound) at various concentrations
-
Detection Reagents:
-
Europium-labeled anti-phospho-substrate antibody (Donor fluorophore)
-
Streptavidin-conjugated fluorophore (e.g., Allophycocyanin - APC) (Acceptor fluorophore)
-
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO and then dilute further in the assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add the kinase and the substrate to the assay buffer. b. Add the serially diluted inhibitor or vehicle (DMSO) to the respective wells. c. Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration is typically at or near the Km value for the specific kinase. d. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: a. Stop the kinase reaction by adding a solution containing EDTA. b. Add the detection reagents (Europium-labeled antibody and Streptavidin-APC) to all wells. c. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the binding of the detection reagents to the phosphorylated substrate.
-
Data Acquisition: a. Read the plate on a TR-FRET-compatible plate reader. Excite the Europium donor at ~340 nm and measure the emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (APC emission, resulting from FRET).
-
Data Analysis: a. Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm). b. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
Based on the currently available data, this compound is a highly potent inhibitor of GRK5 with a reported IC50 of 0.02 µM.[1][2][3] The limited available data also suggests a high degree of selectivity for GRK5 over the closely related GRK2. In comparison, Amlexanox is a less potent inhibitor with moderate selectivity, while CCG-215022, although potent, exhibits a lack of selectivity for GRK5 over GRK2.[4][5][6]
It is important to note that a comprehensive assessment of this compound's selectivity would require its evaluation against a broad panel of kinases. The absence of such publicly available data is a current limitation in definitively concluding its off-target profile. Researchers and drug development professionals should consider this when evaluating this compound for further investigation and potential therapeutic applications. The provided experimental protocols offer a framework for conducting such comprehensive selectivity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Amlexanox as a G Protein-Coupled Receptor Kinase 5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
KR-39038: A Comparative Analysis in Preclinical Models of Heart Failure
A comprehensive guide for researchers on the efficacy and mechanism of the novel GRK5 inhibitor, KR-39038, in rodent models of cardiac hypertrophy and heart failure.
This guide provides a detailed comparative analysis of this compound, a potent and selective inhibitor of G protein-coupled receptor kinase 5 (GRK5), in various animal models of heart disease. The data presented herein is compiled from published research to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential against other relevant compounds.
Mechanism of Action
This compound exerts its cardioprotective effects by inhibiting GRK5.[1][2][3][4] GRK5 is a key regulator of pathological cardiac hypertrophy.[1][3][4][5] Its inhibition has been shown to block the downstream signaling cascade that leads to adverse cardiac remodeling. Specifically, this compound has been demonstrated to inhibit angiotensin II-induced cellular hypertrophy and the phosphorylation of histone deacetylase 5 (HDAC5) in neonatal cardiomyocytes.[1][2][3][4]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Signaling pathway of this compound in inhibiting cardiac hypertrophy.
Comparative Efficacy in Animal Models
This compound has been evaluated in two key animal models of heart failure: a pressure overload-induced cardiac hypertrophy model in mice and a myocardial infarction-induced chronic heart failure model in rats. Its performance was compared against a vehicle control and, in the rat model, the standard-of-care medication, captopril.
Pressure Overload-Induced Cardiac Hypertrophy (Mouse Model)
In a mouse model of cardiac hypertrophy induced by transverse aortic constriction (TAC), oral administration of this compound demonstrated significant anti-hypertrophic effects.[1][3][4]
Table 1: Effects of this compound on Cardiac Hypertrophy in TAC Mice
| Parameter | Sham | Vehicle | This compound (30 mg/kg) |
| Left Ventricular Weight Reduction | - | - | 43% |
Data sourced from Lee et al., 2020.[1][3][4]
Myocardial Infarction-Induced Heart Failure (Rat Model)
In a rat model of chronic heart failure following coronary artery ligation, this compound treatment led to a significant preservation of cardiac function and attenuation of myocardial remodeling.[1][3][4] The effects were comparable to those observed with captopril.[6]
Table 2: Effects of this compound on Myocardial Remodeling in Post-MI Rats
| Parameter | Sham | Vehicle | This compound (30 mg/kg) |
| Myocyte Cross-Sectional Area (µm²) | 336.7 ± 9.9 | 504.6 ± 29.5 | 420.1 ± 21.2 |
| Interstitial Fibrosis (%) | 3.7 ± 0.5 | 23.3 ± 2.9 | 16.3 ± 1.6 |
Data represents mean ± SEM. Sourced from Lee et al., 2020.[6]
In Vitro Comparative Analysis
The inhibitory activity of this compound on GRK5 was compared with other known kinase inhibitors, staurosporine and amlexanox.
Table 3: In Vitro Inhibitory Activity against GRK5
| Compound | IC50 (µM) |
| This compound | 0.02 |
| Staurosporine | 0.02 |
| Amlexanox | 8.86 |
IC50 values were determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based GRK5 kinase assay.[1][7]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Pressure Overload-Induced Cardiac Hypertrophy in Mice
A workflow of the experimental protocol is depicted in the following diagram.
Caption: Workflow for the mouse cardiac hypertrophy study.
-
Animal Model : Male C57BL/6 mice (20-24 g) were utilized.[1]
-
Surgical Procedure : Cardiac hypertrophy was induced by transverse aortic constriction (TAC).[1]
-
Drug Administration : this compound was administered orally at a dose of 30 mg/kg once daily for 14 days, starting 24 hours after the TAC operation.[1][2][3][4]
-
Analysis : At the end of the treatment period, the hearts were excised, and the left ventricular weight was measured to assess the degree of hypertrophy.[1]
Myocardial Infarction-Induced Heart Failure in Rats
The experimental design for the rat heart failure model is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Evaluating the Translational Potential of KR-39038: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the preclinical GRK5 inhibitor, KR-39038, benchmarked against current standard-of-care therapies for heart failure. This document synthesizes available data to facilitate an objective assessment of its translational potential.
Executive Summary
This compound is a potent, orally active G protein-coupled receptor kinase 5 (GRK5) inhibitor that has demonstrated significant promise in preclinical models of heart failure.[1][2] Its mechanism of action, centered on the suppression of the GRK5-HDAC5 signaling pathway, offers a novel therapeutic target for mitigating pathological cardiac hypertrophy and improving cardiac function.[1][3][4] This guide presents a comparative analysis of this compound with established heart failure therapies, including ACE inhibitors, beta-blockers, mineralocorticoid receptor antagonists (MRAs), and SGLT2 inhibitors. The objective is to provide a data-driven assessment of this compound's potential as a future therapeutic agent.
Comparative Efficacy: this compound vs. Standard of Care
The following tables summarize the available preclinical data for this compound in key models of heart failure, alongside representative data for standard-of-care medications. It is important to note that these data are compiled from various studies and may not represent direct head-to-head comparisons.
Table 1: In Vitro Inhibition of Hypertrophic Markers
| Compound | Target | Assay | Key Findings | Reference |
| This compound | GRK5 | Angiotensin II-induced cardiomyocyte hypertrophy | IC50 = 0.02 µM for GRK5 inhibition. Significantly inhibits angiotensin II-induced cellular hypertrophy and HDAC5 phosphorylation. | [1][2] |
| Amlexanox | GRK5 | GRK5 kinase assay | Less potent than this compound. | [5] |
| Captopril | ACE | Angiotensin II-induced cardiomyocyte hypertrophy | Reduces angiotensin II-mediated protein synthesis. | [6] |
| Metoprolol | β1-adrenergic receptor | Isoproterenol-induced cardiomyocyte hypertrophy | Attenuates cardiomyocyte hypertrophy. | [7] |
Table 2: In Vivo Efficacy in Pressure Overload-Induced Cardiac Hypertrophy (TAC Model)
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Mouse | 30 mg/kg/day (oral) for 14 days | 43% reduction in left ventricular weight. | [2] |
| Captopril | Mouse | Varies | Attenuates cardiac hypertrophy and fibrosis. | |
| Metoprolol | Mouse | Varies | Reduces left ventricular hypertrophy and improves cardiac function. | [7] |
Table 3: In Vivo Efficacy in Myocardial Infarction-Induced Heart Failure (Coronary Artery Ligation Model)
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Rat | 10 and 30 mg/kg/day (oral) | Significant preservation of cardiac function and attenuation of myocardial remodeling. | [2] |
| Captopril | Rat | Varies | Improves cardiac function and reduces mortality. | |
| Empagliflozin | Rat | Varies | Improves cardiac function independent of loading conditions. |
Mechanism of Action: A Comparative Overview
This compound's unique mechanism of targeting GRK5 offers a distinct approach compared to existing therapies that primarily modulate neurohormonal pathways.
This compound Signaling Pathway
This compound directly inhibits GRK5, a kinase that is upregulated in failing hearts.[3] In the nucleus of cardiomyocytes, GRK5 phosphorylates histone deacetylase 5 (HDAC5), leading to its nuclear export.[3][4][8] This relieves the repression of myocyte enhancer factor 2 (MEF2), a transcription factor that drives the expression of genes associated with pathological hypertrophy.[3][4] By inhibiting GRK5, this compound prevents HDAC5 phosphorylation, thereby suppressing the hypertrophic gene program.[1]
Standard of Care Signaling Pathways
Standard-of-care drugs for heart failure primarily target the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system.
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited in this guide are provided below.
Angiotensin II-Induced Cardiomyocyte Hypertrophy
-
Cell Culture: Primary neonatal rat ventricular cardiomyocytes are isolated and cultured.
-
Induction of Hypertrophy: After a period of serum starvation, cardiomyocytes are stimulated with angiotensin II (typically 1 µmol/L) for 48 hours to induce a hypertrophic response.[9]
-
Drug Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) prior to angiotensin II stimulation.
-
Assessment of Hypertrophy:
-
Cell Size Measurement: The surface area of the cardiomyocytes is measured using imaging software.
-
Protein Synthesis: Incorporation of a radiolabeled amino acid (e.g., [14C]phenylalanine) is quantified as a measure of protein synthesis.
-
Gene Expression: The expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) is measured by quantitative real-time PCR (qRT-PCR).[9]
-
Western Blot: Phosphorylation status of key signaling proteins like HDAC5 is assessed by Western blotting.
-
Transverse Aortic Constriction (TAC) Mouse Model
-
Animal Model: Male C57BL/6 mice are typically used.
-
Surgical Procedure:
-
The mouse is anesthetized, intubated, and ventilated.
-
A thoracotomy is performed to expose the aortic arch.
-
A suture is tied around the transverse aorta between the innominate and left common carotid arteries, typically over a needle of a specific gauge (e.g., 27G) to create a defined constriction.[10][11]
-
The needle is then removed, leaving a stenotic aorta.
-
The chest is closed, and the animal is allowed to recover.
-
-
Drug Administration: The test compound is administered daily via oral gavage for a specified period (e.g., 14 days).
-
Assessment of Cardiac Hypertrophy and Function:
-
Echocardiography: Left ventricular dimensions, wall thickness, and ejection fraction are measured at baseline and at the end of the study.
-
Hemodynamic Measurements: Invasive pressure-volume loop analysis can be performed to assess cardiac function more directly.
-
Histology: Hearts are excised, weighed, and sectioned for histological analysis (e.g., hematoxylin and eosin staining for cell size, Masson's trichrome staining for fibrosis).
-
Coronary Artery Ligation Rat Model of Myocardial Infarction
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Surgical Procedure:
-
The rat is anesthetized, intubated, and ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is permanently ligated with a suture.[12][13]
-
Successful ligation is confirmed by the appearance of a pale, ischemic area in the left ventricle.
-
The chest is closed, and the animal is allowed to recover.
-
-
Drug Administration: The test compound is administered daily via oral gavage starting at a specified time post-ligation.
-
Assessment of Cardiac Function and Remodeling:
-
Echocardiography: Serial echocardiograms are performed to monitor changes in left ventricular dimensions, ejection fraction, and wall motion.
-
Histology: At the end of the study, hearts are harvested for histological analysis to determine infarct size and the extent of cardiac fibrosis.
-
Translational Potential and Future Directions
The preclinical data for this compound are compelling, demonstrating potent anti-hypertrophic effects and improvement in cardiac function in established models of heart failure. Its novel mechanism of action, targeting the GRK5-HDAC5 axis, presents a potentially complementary or alternative approach to current neurohormonal antagonists.
Key Strengths of this compound:
-
Novel Mechanism of Action: Targets a key intracellular signaling pathway directly involved in pathological hypertrophy.
-
Potent In Vitro and In Vivo Activity: Demonstrates significant efficacy at low micromolar and clinically relevant oral doses in preclinical models.
-
Oral Bioavailability: Suitable for chronic oral administration in heart failure patients.
Areas for Further Investigation:
-
Head-to-Head Comparative Studies: Direct comparisons with standard-of-care drugs in preclinical models are needed to definitively establish its relative efficacy.
-
Safety and Toxicology: Comprehensive safety and toxicology studies are required before proceeding to clinical trials.
-
Clinical Trials: Ultimately, the translational potential of this compound can only be confirmed through well-designed clinical trials in patients with heart failure.
Logical Relationship of Evaluation:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Beta Blockade Prevents Cardiac Morphological and Molecular Remodelling in Experimental Uremia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Effects of GRK5 on HDAC5-regulated Gene Transcription in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis [frontiersin.org]
- 10. SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. β-AR Blockers Suppresses ER Stress in Cardiac Hypertrophy and Heart Failure | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Disposal of KR-39038: A Guide to Laboratory Chemical Waste Management
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
As a novel compound in heart failure research, specific, officially mandated disposal procedures for KR-39038 are not yet publicly established. However, by adhering to general best practices for laboratory chemical waste management, researchers can ensure the safe and compliant disposal of this and other research chemicals. The following guide provides a procedural framework based on established safety protocols for handling and disposing of laboratory-grade chemical compounds.
Core Principle: Characterize, Segregate, and Dispose Compliantly
The foundational principle of laboratory waste disposal is to correctly identify the nature of the waste and handle it in accordance with institutional and local environmental regulations.[1][2] Never begin an experiment without a clear plan for the disposal of all resulting waste streams.[1]
General Step-by-Step Disposal Procedures for Research Chemicals
-
Waste Identification and Characterization:
-
Hazardous waste typically exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3]
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying new compounds.
-
Proper Waste Segregation:
-
Container Management:
-
Use appropriate, compatible containers for waste collection. These should be sturdy, leak-proof, and have secure screw caps.[7][8][9]
-
Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[4][8][9]
-
Keep waste containers closed except when adding waste.[1][3][7][8]
-
Store liquid waste containers in secondary containment to prevent spills.[8]
-
-
Disposal Pathways:
-
Hazardous Waste: Contact your institution's EHS office to schedule a pickup for all hazardous chemical waste.[3][8] Do not dispose of hazardous chemicals down the drain or in the regular trash.[8]
-
Non-Hazardous Aqueous Solutions: Some dilute, non-hazardous aqueous solutions may be suitable for drain disposal with copious amounts of water, provided the pH is neutral (typically between 5.5 and 10.5) and it does not contain any hazardous materials.[2][7] Always seek approval from your EHS department before disposing of any chemical down the drain.[10]
-
Non-Hazardous Solid Waste: Certain non-hazardous solid chemicals, such as some salts and sugars, may be permissible for disposal in the regular trash.[11] However, these should be securely packaged and transferred directly to the appropriate dumpster by laboratory personnel.[10][11]
-
Empty Containers: Empty chemical containers must be thoroughly rinsed, with the first rinse collected as hazardous waste.[8] Labels on the empty container should be defaced before disposal in the appropriate bin (e.g., glass recycling or regular trash).[6][8]
-
Key Considerations for Chemical Waste Disposal
| Consideration | Best Practice | Rationale |
| Waste Characterization | Consult the SDS, if available, and institutional EHS guidelines. Assume uncharacterized compounds are hazardous. | Ensures proper handling and disposal, preventing harm to personnel and the environment. |
| Segregation | Separate incompatible waste streams (e.g., acids from bases, oxidizers from organics). | Prevents violent chemical reactions, fires, or the generation of toxic gases.[7] |
| Container Selection | Use chemically compatible, leak-proof containers with secure lids. | Prevents degradation of the container and leakage of hazardous materials.[7] |
| Labeling | Clearly label all waste containers with the full chemical names and hazard warnings. | Provides essential information for safe handling, storage, and disposal.[4] |
| Storage | Store waste in designated Satellite Accumulation Areas, away from general work areas. Use secondary containment for liquids. | Minimizes the risk of spills and exposure.[7][8] |
| Regulatory Compliance | Adhere to all local, state, and federal regulations for hazardous waste disposal. | Ensures legal compliance and avoids penalties. |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, a general protocol for preparing a research chemical waste container for disposal is as follows:
-
Select an Appropriate Waste Container: Choose a clean, empty container made of a material compatible with the chemical waste (e.g., a glass bottle for most solvents, a high-density polyethylene carboy for aqueous waste).
-
Label the Container: Affix a hazardous waste label from your institution's EHS department. Fill in all required information, including the names and approximate concentrations of all chemical constituents.
-
Collect the Waste: In a designated fume hood, carefully pour the chemical waste into the labeled container, using a funnel if necessary.
-
Secure the Container: Tightly screw the cap on the container. Do not leave funnels in the container opening.
-
Store Properly: Place the sealed container in a designated Satellite Accumulation Area, within secondary containment if it contains liquids.
-
Arrange for Disposal: Once the container is full or has been in storage for the maximum allowable time (as per institutional policy), contact your EHS department to schedule a waste pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of laboratory chemical waste.
Caption: A workflow for laboratory chemical waste disposal decisions.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. sfasu.edu [sfasu.edu]
- 11. chemistry.mtsu.edu [chemistry.mtsu.edu]
Essential Safety and Logistical Information for Handling KR-39038
KR-39038 is a potent, orally active G protein-coupled receptor kinase 5 (GRK5) inhibitor intended for laboratory research purposes only. [1][2] As a potent pharmacological agent, proper safety precautions are paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment. Although a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on its chemical properties and general best practices for handling potent research compounds.
Personal Protective Equipment (PPE)
Given that this compound is a potent compound, a comprehensive approach to personal protective equipment is mandatory to prevent accidental exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Check for compatibility with the solvents being used. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and clothing. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk. |
Operational Plans: Handling and Storage
Proper operational procedures are critical for the safe handling and storage of this compound.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and quantity match the order.
Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood or other ventilated enclosure to avoid inhalation of the powder.
-
Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.
Solution Preparation:
-
Consult the product data sheet for solubility information to select the appropriate solvent.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The solid compound should be stored at 4°C under nitrogen.
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Segregate waste contaminated with this compound from non-hazardous waste.
-
Use clearly labeled, sealed containers for all this compound waste.
Disposal of Unused Compound:
-
Unused or expired solid this compound should be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of it in the regular trash or down the drain.
Disposal of Contaminated Materials:
-
All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weighing paper) should be collected in a designated hazardous waste container.
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded.
Liquid Waste:
-
Aqueous and organic solvent waste containing this compound must be collected in separate, clearly labeled hazardous waste containers.
Experimental Protocols
This compound has been utilized in both in vitro and in vivo studies to investigate its role as a GRK5 inhibitor in the context of cardiac hypertrophy.
In Vitro Inhibition of Angiotensin II-Induced Cellular Hypertrophy
This protocol details the procedure for treating neonatal cardiomyocytes with this compound to assess its inhibitory effect on angiotensin II-induced hypertrophy.
Methodology:
-
Cell Culture: Primary neonatal cardiomyocytes are isolated from 1-2 day old Sprague-Dawley rats.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 µM and higher) for a specified pre-incubation period.[1]
-
Induction of Hypertrophy: Cellular hypertrophy is induced by treating the cells with angiotensin II.
-
Analysis: The effects of this compound on cellular hypertrophy and HDAC5 phosphorylation are analyzed. A significant decrease in angiotensin II-induced HDAC5 phosphorylation has been observed at concentrations of 0.3 µM and higher.[1]
In Vivo Attenuation of Cardiac Hypertrophy
This protocol describes the oral administration of this compound to a mouse model of pressure overload-induced cardiac hypertrophy.
Methodology:
-
Animal Model: A pressure overload-induced cardiac hypertrophy model is established in mice.
-
Drug Administration: this compound is administered orally once daily for 14 days at a dosage of 30 mg/kg.[2]
-
Outcome Measurement: After the treatment period, the effects of this compound on cardiac hypertrophy and function are assessed. Studies have shown a significant reduction in left ventricular weight in treated animals.[2]
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the GRK5 signaling pathway, which is involved in pathological cardiac hypertrophy.
Caption: Inhibition of the GRK5 pathway by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
